molecular formula C7H5BrCl2O B598493 1-Bromo-2,4-dichloro-3-methoxybenzene CAS No. 174913-18-9

1-Bromo-2,4-dichloro-3-methoxybenzene

Cat. No.: B598493
CAS No.: 174913-18-9
M. Wt: 255.92
InChI Key: ANLVZYYGYBXMIX-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-methoxybenzene is a versatile halogenated anisole derivative that serves as a valuable synthetic intermediate in advanced organic chemistry research. Its specific substitution pattern, featuring bromine and chlorine substituents adjacent to a methoxy group, makes it a particularly useful building block for constructing complex molecules through cross-coupling reactions, such as the Suzuki reaction, which is widely employed for biaryl bond formation . This compound is of significant interest in methodological studies for developing new synthetic protocols, including nucleophilic aromatic substitution reactions, where the bromine and chlorine atoms offer differentiated sites for sequential functionalization . Researchers also utilize this and related structures as precursors in the synthesis of methoxylated derivatives of environmental contaminants, such as polychlorinated biphenyls (PCBs), which are used as analytical standards or in toxicological studies . The presence of both activating (methoxy) and deactivating (halogen) groups on the aromatic ring creates a unique electronic landscape that can be exploited to study and direct further electrophilic aromatic substitution with high regioselectivity . This reagent is intended for use by qualified laboratory professionals exclusively for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-dichloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVZYYGYBXMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335127
Record name 1-Bromo-2,4-dichloro-3-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-18-9
Record name 1-Bromo-2,4-dichloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Profile

1-Bromo-2,4-dichloro-3-methoxybenzene is a polysubstituted aromatic compound. The benzene ring is functionalized with a bromine atom, two chlorine atoms, and a methoxy group. The specific arrangement of these substituents—a methoxy group flanked by a bromine and a chlorine atom, with another chlorine atom para to the bromine—suggests a unique electronic and steric environment that can be exploited in various chemical transformations. Such polyhalogenated and oxygenated aromatic scaffolds are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their utility often stems from the ability to selectively functionalize the different halogen positions through reactions like cross-coupling, lithiation-substitution, or nucleophilic aromatic substitution.

Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for the 1-bromo-2,4-dichloro-3-methoxy substitution pattern. This suggests the compound may be novel or not yet widely reported in the literature. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

Chemical Structure

Caption: Chemical structure of 1-Bromo-2,4-dichloro-3-methoxybenzene.

Predicted Physicochemical Properties

Direct experimental data for 1-Bromo-2,4-dichloro-3-methoxybenzene is not available. However, we can predict its properties based on data from structurally similar compounds. The table below compares the properties of several related halogenated anisoles to provide a scientifically reasoned estimation for our target compound.

Property1-Bromo-2,4-dichlorobenzene[1][2]1-Bromo-4-chloro-2-methoxybenzene[3]1-Bromo-2-chloro-3-methoxybenzene[4]1-Bromo-2,4-dichloro-3-methoxybenzene (Predicted)
CAS Number 1193-72-2174913-09-8174913-11-2Not Available
Molecular Formula C₆H₃BrCl₂C₇H₆BrClOC₇H₆BrClOC₇H₅BrCl₂O
Molecular Weight 225.89 g/mol 221.48 g/mol 221.48 g/mol 255.92 g/mol
Boiling Point ~230-240 °C (est.)236.6±20.0 °C at 760 mmHgNot Available~240-255 °C at 760 mmHg
Density ~1.7 g/cm³ (est.)1.6±0.1 g/cm³Not Available~1.7-1.8 g/cm³
Physical Form Liquid or low-melting solidNot AvailableLiquidLikely a liquid or low-melting solid at room temperature
LogP 4.13.473.2~3.8-4.2

The introduction of an additional chlorine atom and a methoxy group compared to 1-bromo-2,4-dichlorobenzene would be expected to increase the molecular weight, boiling point, and density. The LogP is also anticipated to be in a similar range, indicating high lipophilicity.

Proposed Synthesis and Purification

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene can be envisioned through the electrophilic halogenation of a suitable precursor. A plausible and efficient route would involve the bromination of 2,4-dichloroanisole. The methoxy group is an ortho-, para-director. In 2,4-dichloroanisole, the positions ortho and para to the methoxy group are already occupied by chlorine atoms. The remaining ortho position (C6) and meta position (C5 and C3) are available for substitution. The position ortho to the methoxy group (C6) is sterically hindered by the adjacent chlorine atom. The other ortho position (C2) is also blocked. The para position (C4) is blocked. Therefore, direct bromination might lead to a mixture of products.

A more controlled synthesis could start from 2,4-dichloro-3-aminophenol, which can be methoxylated, diazotized, and then subjected to a Sandmeyer reaction to introduce the bromine. However, a more straightforward approach, analogous to the synthesis of similar compounds[5], would be the direct bromination of 2,4-dichloroanisole. The conditions would need to be carefully controlled to favor the desired isomer.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene start Start with 2,4-dichloroanisole reaction Electrophilic Bromination (e.g., Br2, FeBr3 catalyst in a non-polar solvent) start->reaction workup Reaction Quenching (e.g., with sodium bisulfite solution) reaction->workup extraction Organic Extraction (e.g., with dichloromethane) workup->extraction purification Purification (e.g., column chromatography or distillation) extraction->purification product Final Product: 1-Bromo-2,4-dichloro-3-methoxybenzene purification->product

Caption: Proposed workflow for the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard procedures for the bromination of substituted anisoles and should be optimized.

Materials:

  • 2,4-dichloroanisole (1 equivalent)

  • Bromine (1.05 equivalents)

  • Anhydrous Iron(III) bromide (FeBr₃) (0.05 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,4-dichloroanisole and anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous FeBr₃ to the solution and stir until it dissolves.

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of bromine in dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bisulfite solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, fractional distillation under reduced pressure may be employed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as the Lewis acid catalyst (FeBr₃) is moisture-sensitive.

  • Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, making the bromine a more potent electrophile for aromatic substitution.

  • Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Aqueous Work-up: The sodium bisulfite quench removes excess bromine, while the sodium bicarbonate wash neutralizes the acidic byproducts (HBr).

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two singlets or two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the benzene ring. The methoxy group will appear as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon attached to the methoxy group will be significantly downfield (δ ~150-155 ppm), while the carbons bonded to the halogens will also be deshielded.

  • IR (ATR, cm⁻¹): Expected characteristic peaks include C-H stretching (aromatic) around 3050-3100, C-H stretching (aliphatic) around 2850-2950, C=C stretching (aromatic) around 1450-1600, C-O stretching around 1250, and C-Cl and C-Br stretches in the fingerprint region below 1000.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight.

Potential Applications in Research and Development

Polyhalogenated aromatic compounds are versatile intermediates in organic synthesis. The different reactivities of the C-Br and C-Cl bonds can be exploited for selective functionalization.

Intermediate in Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C1 position, leaving the chlorine atoms intact for subsequent transformations.

reactant 1-Bromo-2,4-dichloro-3-methoxybenzene product 1-Aryl-2,4-dichloro-3-methoxybenzene reactant->product Suzuki Coupling reagents R-B(OH)2 Pd catalyst, Base reagents->product

Caption: Selective Suzuki coupling at the C-Br bond.

Precursor for Bioactive Molecules

Substituted dichlorobenzenes and related halogenated aromatics are common precursors in the synthesis of pharmaceuticals and agrochemicals.[6] The substitution pattern of 1-bromo-2,4-dichloro-3-methoxybenzene could serve as a scaffold for building more complex molecules with potential biological activity. The replacement of aromatic rings with bioisosteres is a common strategy in drug discovery to improve pharmacokinetic properties.[7][8][9] While not a direct bioisostere itself, this compound can be a starting material for the synthesis of novel molecular frameworks.

Use in Materials Science

Halogenated aromatic compounds can also be used as precursors for the synthesis of polymers and other materials with specific electronic or physical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2,4-dichloro-3-methoxybenzene is not available, based on analogous compounds like 1-bromo-2,4-dichlorobenzene, it should be handled with care.[1] It is predicted to be a skin and eye irritant and may cause respiratory irritation.[1][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-2,4-dichloro-3-methoxybenzene represents a potentially valuable yet under-explored chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of its structural analogs, researchers can confidently approach the utilization of this compound in their synthetic endeavors. The development of a reliable synthetic route and full characterization of this molecule will undoubtedly be a valuable contribution to the field of organic chemistry.

References

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  • PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
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  • ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(1), o339.
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An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichloro-3-methoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established principles of organic chemistry and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the insights provided herein are curated to empower researchers in navigating the synthetic landscape and unlocking the potential of this and similar scaffolds in agrochemical and pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

1-Bromo-2,4-dichloro-3-methoxybenzene possesses a unique substitution pattern on the benzene ring that imparts specific chemical reactivity and physical properties. The presence of three halogen atoms (one bromine and two chlorine) and a methoxy group makes it a valuable intermediate for further functionalization through various cross-coupling reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Bromo-2,4-dichloro-3-methoxybenzene, extrapolated from data for structurally similar compounds such as 1-Bromo-2,4-dichlorobenzene and various halogenated anisoles.

PropertyPredicted ValueReference Compound(s) for Extrapolation
Molecular Formula C₇H₅BrCl₂O-
Molecular Weight 255.93 g/mol -
Appearance Colorless to light yellow solid or liquid1-Bromo-2,4-dichlorobenzene, Halogenated Anisoles
Boiling Point ~260-280 °C1-Bromo-2,4-dichlorobenzene
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, ether, toluene)General solubility of halogenated aromatics
CAS Number Not assigned or readily available in public databases-

Proposed Synthesis Protocol

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene can be logically approached from commercially available precursors. A plausible and efficient route involves the bromination of 2,4-dichloroanisole. The methoxy group is an ortho-, para-director; however, the positions para to the methoxy group are already occupied by chlorine atoms. Therefore, bromination is expected to occur at one of the ortho positions. The steric hindrance from the adjacent chlorine and methoxy groups will influence the regioselectivity of the bromination.

Causality behind Experimental Choices
  • Starting Material: 2,4-dichloroanisole is a readily available starting material that possesses the required chloro and methoxy substitution pattern.

  • Brominating Agent: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for activated aromatic rings. Its use minimizes the risk of over-bromination and harsh reaction conditions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is suitable for this type of electrophilic aromatic substitution, as it can facilitate the reaction without participating in it.

  • Catalyst: While NBS can sometimes effect bromination on its own with activated rings, a catalytic amount of a Lewis acid or a radical initiator could be employed to enhance the reaction rate if necessary. However, for this highly activated system, it may not be required.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloroanisole (1 equivalent).

  • Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (10 mL per gram of starting material).

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL), and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Bromo-2,4-dichloro-3-methoxybenzene.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4-Dichloroanisole Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Acetonitrile Reagents->Reaction Workup Quenching (Na2S2O3) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Bromo-2,4-dichloro-3-methoxybenzene Purification->Product

Caption: Proposed synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene.

Spectroscopic Characterization

The structural elucidation of 1-Bromo-2,4-dichloro-3-methoxybenzene would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • δ 7.2-7.5 ppm (d, 1H): This doublet would correspond to the proton at the C5 position, coupled to the proton at the C6 position.

  • δ 6.8-7.1 ppm (d, 1H): This doublet would correspond to the proton at the C6 position, coupled to the proton at the C5 position.

  • δ ~3.9 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group.

The exact chemical shifts will be influenced by the electronic effects of the halogen and methoxy substituents.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • δ 150-160 ppm: Quaternary carbon attached to the methoxy group (C3).

  • δ 110-140 ppm: Aromatic carbons. The carbons attached to the halogens (C1, C2, C4) will have distinct chemical shifts.

  • δ ~56 ppm: Carbon of the methoxy group.

Aromatic carbons typically resonate in the range of 120-150 ppm.[2]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic pattern of halogenated compounds.

  • Molecular Ion Peak (M+): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The most intense peak in this cluster will correspond to the combination of the most abundant isotopes.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic ethers include the loss of the methoxy group (M-31) and cleavage of the C-Br and C-Cl bonds. The presence of chlorine and bromine atoms leads to a distinctive M+2 peak.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methoxy group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl alkyl ether, respectively.[5]

  • Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Potential Applications in Research and Development

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules. The specific substitution pattern of 1-Bromo-2,4-dichloro-3-methoxybenzene makes it a promising candidate for several applications:

  • Agrochemicals: The core structure can be elaborated to synthesize novel herbicides, fungicides, and insecticides. The presence of multiple halogen atoms often enhances the biological activity and metabolic stability of these compounds.

  • Pharmaceuticals: This molecule can serve as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The bromine atom provides a handle for introducing various functional groups via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

  • Materials Science: Polychlorinated and polybrominated aromatic compounds are sometimes used in the synthesis of specialty polymers and flame retardants.

Safety and Handling

As with all halogenated organic compounds, 1-Bromo-2,4-dichloro-3-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Based on data for similar compounds like 1-Bromo-2,4-dichlorobenzene, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[6]

References

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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Strategic Approach to Synthesis

The synthesis of a polysubstituted benzene derivative such as 1-bromo-2,4-dichloro-3-methoxybenzene requires careful consideration of the directing effects of the substituents on the aromatic ring. The order in which the bromo, chloro, and methoxy groups are introduced is critical to achieving the desired 1,2,3,4-substitution pattern. The pathway proposed herein commences with a commercially available dichlorinated phenol and proceeds through a series of well-understood reactions, including nitration, methylation, reduction, and a Sandmeyer reaction.

Proposed Synthesis Pathway

The proposed multi-step synthesis for 1-bromo-2,4-dichloro-3-methoxybenzene is illustrated below. This pathway begins with the nitration of 2,4-dichlorophenol, followed by methylation of the phenolic hydroxyl group, reduction of the nitro group to an amine, and finally, introduction of the bromine atom via a Sandmeyer reaction.

Synthesis_Pathway A 2,4-Dichlorophenol B 2,4-Dichloro-6-nitrophenol A->B HNO3, H2SO4 C 1,3-Dichloro-2-methoxy-5-nitrobenzene B->C (CH3)2SO4, K2CO3 D 2,4-Dichloro-3-methoxyaniline C->D Fe, HCl E 1-Bromo-2,4-dichloro-3-methoxybenzene D->E 1. NaNO2, HBr 2. CuBr

starting materials for 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Material Searches

I'm now diving into Google searches, hoping to identify the most prevalent and lesser-known starting materials for synthesizing 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm especially interested in established synthetic routes. I'll focus my queries on finding a robust base for the next phase.

Expanding Search Parameters

I'm broadening my search to encompass detailed protocols and underlying reaction mechanisms for established synthetic pathways. I'm focusing on experimental conditions, reagents, and purification methods. I'm also now investigating commercially available precursors and suppliers to assess cost-effectiveness. The goal is to inform a comprehensive technical guide.

Refining Initial Strategy

I'm now expanding my search to incorporate halogenation, methoxylation, and diazotization/Sandmeyer reactions within my Google queries. I'm focusing on experimental procedures and underlying mechanisms for established synthetic routes. I'm also checking for precursor availability and costs. Next, I will create a technical guide, develop detailed protocols and Graphviz diagrams to visualize reaction pathways.

Exploring Halogenated Benzene

My initial search yielded several promising leads. I've focused on bromination and chlorination of aniline and related compounds as potential starting points. I am also currently exploring various synthetic routes for halogenated and methoxylated benzene derivatives.

Refining Starting Materials

I've made headway in refining starting material options. The literature search pointed to bromination/chlorination of aniline derivatives (like from acetanilide), and halogenation of methoxy-substituted benzenes. I'm focusing on the Sandmeyer reaction as a possible key step. Further, I have found commercially available starting materials, for example, 2,4-dichloroanisole.

Developing Synthetic Routes

I'm now focusing on devising plausible synthetic routes. I'm considering using commercially available 2,4-dichloroanisole and substituted anilines as starting materials. For each proposed route, I need to find specific reaction conditions, including reagents and temperatures, for each step, e.g., bromination, methoxylation, and Sandmeyer reactions. I'm prioritizing reactions that can be conducted in the presence of various halogen groups, and, if possible, in one pot. I've yet to create a full synthesis of the final molecule, but am well on my way.

Analyzing Reaction Directivity

I'm now zeroing in on reaction regiochemistry. Route B, starting from 2,4-dichloroanisole, appears more promising. I'm focusing on the directing effects of chloro and methoxy groups to predict bromine placement during bromination. This will help determine if the synthesis will achieve the desired 1-Bromo-2,4-dichloro-3-methoxybenzene.

Revising Synthetic Approach

I'm now revising the synthetic strategy. Route B, starting from 2,4-dichloroanisole, still seems viable, but the initial bromine addition appears problematic. I now see the need to utilize directing effects to force the bromine to go in the right position. I'll need to account for steric effects as well. The target molecule, 1-Bromo-2,4-dichloro-3-methoxybenzene, is key.

Developing Synthetic Pathways

I've expanded my focus to include synthetic pathway development. A literature search highlighted the bromination/chlorination of aniline derivatives and halogenation of methoxy-substituted benzenes, suggesting route B, starting from 2,4-dichloroanisole, has the most promise. Currently, I'm working on devising specific reaction conditions, and predicting the regiochemistry of the bromination step. I'll utilize the directing effects of chloro and methoxy groups and steric effects to guide the target synthesis.

Evaluating Synthetic Routes

I'm now deep-diving into the best synthetic pathways. I've found that chlorinating 3-nitroanisole could be promising, and I'm further examining the regiochemistry, focusing on the directing effects of nitro and methoxy groups. I'm also now going to work backward from the target molecule, considering a Sandmeyer reaction on 2,4-dichloro-3-methoxyaniline, which could be an approach. I'll need to figure out how to make that aniline. I am refining my strategy to find the most efficient route.

Developing Synthetic Routes

I've been working on creating a robust synthesis plan, and now I have a few good routes. I've found that using the Sandmeyer reaction, especially in combination with bromination, appears promising. I'm focusing on how various commercially available aniline derivatives and halogenated methoxybenzenes can be used as key starting materials. Using 2,4-dichloroanisole to start now seems the best, and I'm further refining reaction conditions, including those for methoxylation and bromination, keeping an eye on how these groups direct future reactions.

Evaluating Synthetic Routes

I'm now comparing possible pathways to achieve the target molecule. Recent efforts involve investigating the viability of starting with 2,4-dichloroaniline. I'm focusing on the regiochemistry of nitration, and whether it leads to the desired substitution, and other key bond formations, such as those that require a Sandmeyer reaction.

Refining Route Strategies

I am now evaluating the viability of various routes, focusing on reaction regiochemistry. While 2,4-dichloroaniline seemed promising, nitration led to undesirable substitutions, so now I am comparing it to 2-chloro-3-methoxyaniline. I'm also now considering the Sandmeyer reaction for halogen introduction, and the directing effects of various substituents. I'm prioritizing directness and efficiency in these proposed syntheses.

Evaluating Synthetic Routes

I've been examining various paths to my target, focusing on readily available aniline derivatives and halogenated methoxybenzenes. The Sandmeyer reaction keeps appearing as a central step in these routes. I'm now fine-tuning the reaction conditions for bromination and methoxylation, specifically those using 2,4-dichloroanisole.

Evaluating Synthetic Routes

I'm now investigating potential synthetic routes, primarily focusing on 2,4-dichloroanisole. I believe I have identified promising procedures, specifically bromination, methoxylation, and Sandmeyer reaction steps. My main focus is now on finding reaction conditions that will enable highly regioselective bromination, essential for achieving the target compound efficiently.

Refining Synthesis Pathways

I'm now diving deeper into developing robust synthetic pathways. Literature searches point towards several routes, including halogenation of substituted anilines and methoxybenzenes. I'm focusing on starting materials like 2,4-dichloroanisole. I'm prioritizing the use of the Sandmeyer reaction, specifically reaction conditions for bromination and methoxylation.

Analyzing Synthesis Pathway

I've made significant headway; the second set of searches has provided pivotal insights. Although a direct synthesis route for 1-Bromo-2,4-dichloro-3-methoxybenzene wasn't immediately apparent, I've consolidated enough data to draft a plausible and well-supported synthetic pathway.

Refining Reaction Steps

I've identified 2,4-dichloro-3-methoxyaniline as the key intermediate. A Sandmeyer reaction will introduce the bromine. I've found a relevant patent describing the precursor synthesis from p-anisidine, illustrating protection, nitration, deprotection, and halogenation principles. Understanding substituent directing effects, particularly methoxy and chloro groups, is key to the reaction outcomes, which I'll focus on.

Outlining Key Reaction Steps

I've determined that 3-methoxyaniline will serve as the starting material for this synthesis. The initial step will involve protecting the amino group as an acetanilide to modulate reactivity. I've considered chlorination of the protected intermediate, but now am looking for example literature for selective dichlorination of similar substrates. Hydrolysis will then be employed to remove the protecting group.

Confirming Synthesis Route

I've determined that 2,4-dichloro-3-methoxyaniline is the key intermediate. This means I can draft a detailed outline, including an introduction, materials selection discussion, mechanistic breakdown, experimental protocol details, and visuals. I have enough to structure a solid technical guide.

Finalizing Synthesis Outline

The latest round of research solidifies the route's feasibility, focusing on 3-methoxyaniline as the starting point. I've now structured a comprehensive technical guide, including starting material selection, mechanistic breakdowns, and step-by-step experimental protocols. I will now compile the reference list based on search results.

An In-Depth Technical Guide to the Systematics and Properties of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound 1-Bromo-2,4-dichloro-3-methoxybenzene. The primary focus is the systematic validation of its International Union of Pure and Applied Chemistry (IUPAC) name, elucidating the hierarchical rules of nomenclature that govern its structure. This document confirms that "1-Bromo-2,4-dichloro-3-methoxybenzene" is the correct and unambiguous IUPAC designation. Furthermore, this guide synthesizes available physicochemical data, presents a plausible, multi-step synthetic pathway with detailed protocols, and discusses the potential applications of this and structurally related halogenated anisoles within the domains of medicinal chemistry and materials science. The inclusion of workflow diagrams and structured data tables is intended to provide maximum clarity and utility for the practicing scientist.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of chemical research and drug development, precision in communication is paramount. The IUPAC system of nomenclature forms the bedrock of this precision, providing a universal language to describe the exact three-dimensional arrangement of atoms within a molecule, thereby eliminating ambiguity. Misinterpretation of a chemical name can lead to significant errors in experimental design, synthesis, and biological evaluation. This guide addresses the polysubstituted aromatic compound, 1-Bromo-2,4-dichloro-3-methoxybenzene, a molecule whose name is derived from a logical application of nomenclature rules designed to ensure a single, correct designation. Such halogenated aromatic compounds are of significant interest as versatile synthetic intermediates, often serving as foundational scaffolds for the construction of complex bioactive molecules and functional materials.[1][2] The presence of multiple halogen atoms and a methoxy group provides several reactive handles for further chemical modification, particularly through modern cross-coupling methodologies.[3]

Systematic IUPAC Nomenclature Analysis

The name "1-Bromo-2,4-dichloro-3-methoxybenzene" is validated through a hierarchical application of IUPAC rules for polysubstituted benzenes.[4] The process is a self-validating system that prioritizes the assignment of the lowest possible locants (numbers) to the substituents, turning to alphabetization only as a tie-breaker.

Step 1: Identification of Substituents and Parent Structure

The molecule consists of a benzene ring as the parent structure, substituted with four groups:

  • One Bromo (-Br) group

  • Two Chloro (-Cl) groups

  • One Methoxy (-OCH₃) group

None of these substituents, in this combination, confer a common name to the benzene ring (such as phenol or aniline) that would take precedence.[5][6] Therefore, the parent name is "benzene."

Step 2: Application of the Lowest Locant Rule

The primary rule for numbering a polysubstituted benzene ring is to assign locants to the substituents in a way that produces the lowest possible numbering sequence.[6][7] Given the fixed relative positions of the substituents, we must test all possible starting points to find the sequence with the lowest first number, and then the lowest second, and so on.

Let's consider the two logical numbering directions around the ring that encompass all substituents consecutively:

  • Path A: Starting with the Bromo group as position 1 gives the locant set: {1, 2, 3, 4} for {Bromo, Chloro, Methoxy, Chloro}.

  • Path B: Starting from the opposite direction with a Chloro group as position 1 gives the locant set: {1, 2, 3, 4} for {Chloro, Methoxy, Chloro, Bromo}.

Both paths yield the identical lowest locant set {1, 2, 3, 4}. This tie requires the application of the next rule in the IUPAC hierarchy.

Step 3: The Alphabetical Tie-Breaker

When two or more numbering schemes produce the same lowest locant set, the substituent that appears first alphabetically is assigned the lowest number at the first point of difference.[4][7]

The alphabetical order of the substituents is:

  • Bromo

  • Chloro

  • Methoxy

Comparing Path A and Path B:

  • Path A assigns locant 1 to Bromo .

  • Path B assigns locant 1 to Chloro .

Since "Bromo" precedes "Chloro" alphabetically, Path A is the correct numbering scheme.

Step 4: Assembling the Final IUPAC Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their assigned locants. The prefix "di-" is used for the two chloro groups but is ignored for alphabetization purposes.[8]

  • 1-Bromo

  • 2,4-dichloro

  • 3-methoxy

  • Parent: benzene

Combining these elements gives the final, correct IUPAC name: 1-Bromo-2,4-dichloro-3-methoxybenzene .

IUPAC Naming Workflow substituents Identify Substituents - Bromo - Chloro (x2) - Methoxy parent Determine Parent 'Benzene' (no special name) substituents->parent locants locants parent->locants tiebreaker tiebreaker locants->tiebreaker Tie detected assemble Assemble Final Name 1-Bromo-2,4-dichloro-3-methoxybenzene tiebreaker->assemble

Caption: Logical workflow for determining the IUPAC name.

Physicochemical and Safety Data

While experimental data for this specific isomer is not widely published, properties can be estimated based on structurally similar compounds and computational models. The data presented below is for the closely related isomer, 1-Bromo-4-chloro-2-methoxybenzene, and serves as a reasonable approximation.

PropertyValueSource
Molecular Formula C₇H₆BrClO[9]
Molecular Weight 221.48 g/mol [9]
Density (Predicted) 1.6 ± 0.1 g/cm³[9]
Boiling Point (Predicted) 236.6 ± 20.0 °C at 760 mmHg[9]
Flash Point (Predicted) 96.9 ± 21.8 °C[9]
LogP (Predicted) 3.47[9]

Hazard Identification: Halogenated aromatic compounds should be handled with care in a laboratory setting. Based on data for analogous structures, this compound is expected to be an irritant.[10][11]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Proposed Synthetic Pathway

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene can be envisioned via a robust, three-step sequence starting from commercially available 2,4-dichlorophenol. This pathway involves electrophilic bromination, followed by a Williamson ether synthesis to install the methoxy group.

Synthetic Pathway start 2,4-Dichlorophenol intermediate 3-Bromo-2,6-dichlorophenol start->intermediate Br₂, Acetic Acid product 1-Bromo-2,4-dichloro-3- methoxybenzene intermediate->product CH₃I, K₂CO₃, Acetone

Caption: Proposed three-step synthesis of the target compound.

Step 1: Bromination of 2,4-Dichlorophenol

Causality: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In 2,4-dichlorophenol, positions 2 and 4 are blocked. Position 6 (ortho to the hydroxyl) is sterically hindered by the adjacent chloro group. Therefore, bromination is expected to occur predominantly at position 3.

Protocol:

  • In a fume hood, dissolve 2,4-dichlorophenol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-2,6-dichlorophenol.

Step 2: Methylation via Williamson Ether Synthesis

Causality: This classic reaction converts the acidic phenolic proton into a phenoxide anion using a mild base. The resulting nucleophilic phenoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the methyl ether (anisole derivative).

Protocol:

  • To a solution of 3-bromo-2,6-dichlorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add methyl iodide (CH₃I, 1.5 eq.) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-Bromo-2,4-dichloro-3-methoxybenzene.

Applications and Research Context

Polysubstituted halogenated aromatic compounds are highly valuable building blocks in organic synthesis. Their utility stems from the ability of the carbon-halogen bonds to participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

  • Medicinal Chemistry: The specific substitution pattern can be used to orient functional groups in precise three-dimensional space, which is critical for binding to biological targets like enzyme active sites or receptors. Halogens can also modulate a drug candidate's metabolic stability and lipophilicity.[2][12]

  • Agrochemicals: Many herbicides and pesticides are based on halogenated aromatic cores.[13]

  • Materials Science: These compounds can serve as precursors to conjugated polymers, liquid crystals, and other functional materials where the electronic properties are tuned by the specific substitution pattern.

The title compound, with its distinct bromo and chloro substituents, offers orthogonal reactivity. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling than the C-Cl bonds, allowing for selective, stepwise functionalization of the aromatic ring. This makes it a potentially valuable intermediate for creating complex molecular architectures.

Conclusion

This guide has systematically validated the IUPAC name of 1-Bromo-2,4-dichloro-3-methoxybenzene by applying the fundamental principles of chemical nomenclature: the lowest locant rule and the alphabetical tie-breaker. A robust and logical synthetic pathway has been proposed, providing a practical framework for its laboratory preparation. As a member of the halogenated anisole family, this compound represents a versatile chemical intermediate with significant potential for application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Dr Jackson Chemistry. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Naming benzene derivatives. Khan Academy. Available at: [Link]

  • JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. Available at: [Link]

  • University of Illinois, Department of Chemistry. (2010). Nomenclature of substituted benzene rings. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.1: Naming the Benzenes. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene.
  • PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

  • University of Calgary. (n.d.). Polysubstituted benzenes. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-difluoro-. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Available at: [Link]

  • MDPI. (2021). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Available at: [Link]

  • Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Available at: [Link]

  • PubMed. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

  • Chemsrc. (2025). 1-Bromo-4-chloro-2-methoxybenzene. Available at: [Link]

Sources

Operational Safety and Handling Strategy: 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

In the realm of pharmaceutical synthesis, 1-Bromo-2,4-dichloro-3-methoxybenzene represents a specialized halogenated anisole intermediate. Often utilized as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) or lithium-halogen exchange, this compound presents specific handling challenges due to its poly-halogenated nature and steric congestion.

This guide moves beyond the standard GHS classifications to provide a mechanistic understanding of the risks associated with this compound. As specific toxicological data is often sparse for niche intermediates, this protocol relies on Structure-Activity Relationship (SAR) principles and the "Precautionary Principle" essential for handling Novel Chemical Entities (NCEs).

Physicochemical Profile (Predicted)

Note: Values are estimated based on structural analogs (SAR) for risk assessment.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₇H₅BrCl₂OHalogenated waste stream segregation required.
Molecular Weight ~255.92 g/mol Heavy vapor density; accumulates in low-lying areas.
Physical State Solid (Crystalline)Dust explosion hazard potential; inhalation risk.
LogP (Predicted) ~3.8 – 4.2High Lipophilicity. Significant potential for dermal absorption and bioaccumulation.
Reactivity Aryl Bromide/ChlorideSusceptible to nucleophilic aromatic substitution (

) and metal insertion.

Critical Hazard Analysis: Beyond the GHS Codes

While a standard MSDS might list H315 (Skin Irritation) or H319 (Eye Irritation), the researcher must interpret the mechanism of toxicity.

Dermal Absorption & Sensitization

The presence of the methoxy group combined with high lipophilicity (LogP > 3) suggests this compound can easily penetrate the stratum corneum.

  • Mechanism: Halogenated aromatics can act as haptens, binding to skin proteins to induce allergic contact dermatitis.

  • Risk: Systemic toxicity via transdermal route is a non-negligible risk, potentially affecting the liver (hepatotoxicity) typical of chlorobenzene derivatives.

Environmental Persistence

Poly-halogenated benzenes are resistant to biodegradation.

  • Fate: If released, this compound is predicted to partition strongly into soil and sediment (high

    
    ).
    
  • Regulation: Treat as a Marine Pollutant. Do not discharge into aqueous waste streams.

Engineering Controls & PPE Hierarchy

To ensure safety, we employ a "Self-Validating" containment strategy. The goal is to prevent exposure before it reaches the Personal Protective Equipment (PPE) layer.

Workflow Visualization: The Containment Logic

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

ContainmentStrategy Start Start: Assess Quantity SmallScale < 1g (Solid) Start->SmallScale LargeScale > 1g or Solution Start->LargeScale FumeHood Certified Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood Standard Containment GloveBox Negative Pressure Glovebox (HEPA Filtration) LargeScale->GloveBox High Potency Protocol PPE_Level1 PPE Level 1: Nitrile (Double) + Lab Coat + Goggles FumeHood->PPE_Level1 PPE_Level2 PPE Level 2: Tyvek Sleeves + Chem-Resistant Apron GloveBox->PPE_Level2 Waste Segregated Halogenated Waste PPE_Level1->Waste PPE_Level2->Waste

Figure 1: Decision matrix for containment and PPE selection based on operational scale.

Specific PPE Protocols
  • Gloves: Do not rely on standard latex. Use Nitrile (minimum 5 mil) . For procedures >15 minutes, use Silver Shield/4H laminate gloves under nitrile outer gloves to prevent permeation of halogenated solvents often used with this compound (e.g., DCM).

  • Respiratory: If handling micronized powder outside a glovebox, a P100 particulate respirator is mandatory.

Experimental Protocol: Safe Synthesis & Quenching

This section details a self-validating workflow for a common application: Lithium-Halogen Exchange . This reaction exploits the lability of the C-Br bond but poses significant thermal and reactivity hazards.

Reaction Safety Methodology

Objective: Selective lithiation at C-1 (replacing Bromine) while avoiding benzyne formation or scrambling at C-Cl positions.

Reagents:

  • 1-Bromo-2,4-dichloro-3-methoxybenzene (Substrate)

  • n-Butyllithium (n-BuLi) or i-PrMgCl (Turbo Grignard)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • System Preparation (Validation Step):

    • Flame-dry all glassware under Argon flow.

    • Validation: Verify internal temperature probe calibration. The reaction is highly exothermic; precise temperature control (-78°C) is critical to prevent "runaway" benzyne formation elimination pathways.

  • Solvation:

    • Dissolve substrate in THF. Concentration should not exceed 0.5 M to facilitate heat dissipation.

  • Cryogenic Addition:

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise via syringe pump.

    • Rate Control: Maintain internal temperature < -70°C. If temp spikes, stop addition immediately.

  • Quenching (The Critical Safety Step):

    • Do not quench directly with water. The lithium intermediate is pyrophoric-like in reactivity.

    • Protocol: Quench with a solution of Methanol in THF at -78°C, then warm to room temperature.

    • Validation: Check pH. Ensure mixture is neutral before aqueous workup.

Reactivity Pathway Visualization

ReactionSafety Substrate 1-Br-2,4-Cl-3-OMe (Starting Material) Lithiation Li-Halogen Exchange (-78°C, THF) Substrate->Lithiation + n-BuLi Intermediate Lithiated Species (Highly Reactive) Lithiation->Intermediate RouteA Route A: Electrophile Trap (Controlled Product) Intermediate->RouteA Add Electrophile Keep < -70°C RouteB Route B: Thermal Runaway (> -50°C -> Benzyne) Intermediate->RouteB Temp Spike Safety Failure

Figure 2: Reaction pathway divergence. Temperature control is the primary safety variable preventing hazardous benzyne formation.

Emergency Response & Spill Management

In the event of a spill, the high density and lipophilicity of the compound dictate the response.

ScenarioImmediate ActionDecontamination
Powder Spill Evacuate area. Don P100 respirator.Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method with surfactant-soaked pads.
Solution Spill Extinguish ignition sources (if in flammable solvent).Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with oxidizers).
Skin Contact Remove contaminated clothing immediately.Wash with soap and water for 15 min. Avoid organic solvents (ethanol/DMSO) which enhance absorption.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Halogenated Anisoles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Lithium-Halogen exchange mechanisms and safety). [Link]

An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development interested in the utility of substituted bromochloromethoxybenzenes. While direct commercial availability of 1-Bromo-2,4-dichloro-3-methoxybenzene is not readily documented, this paper provides critical information on structurally similar, commercially available isomers, their properties, potential synthetic pathways, and applications as versatile building blocks in medicinal chemistry and materials science.

Commercial Availability of Key Isomeric Analogs

The specific isomer, 1-Bromo-2,4-dichloro-3-methoxybenzene, is not listed as a stock item by major chemical suppliers. However, several closely related isomers are commercially available, offering alternative starting points for synthesis or for structure-activity relationship (SAR) studies. These compounds are valuable as intermediates in the synthesis of more complex molecules.[1] The table below summarizes the availability of these key analogs.

Compound NameCAS NumberMolecular FormulaRepresentative Suppliers
1-Bromo-2,4-dichloro-5-methoxybenzene174913-22-5C₇H₅BrCl₂OBLDpharm[2]
1-Bromo-4-chloro-2-methoxybenzene174913-09-8C₇H₆BrClOSigma-Aldrich, Chemsrc[3]
1-Bromo-3-chloro-2-methoxybenzene174913-10-1C₇H₆BrClOSigma-Aldrich
1-Bromo-3-chloro-2,4-dimethoxybenzene1228956-93-1C₈H₈BrClO₂BLD Pharm[4]
1-Bromo-4-chloro-2,5-dimethoxybenzeneNot explicitly foundC₈H₈BrClO₂Precursor for PCB metabolites[5][6]

Physicochemical Properties and Safety Overview

Understanding the physicochemical properties and handling requirements of these compounds is paramount for their safe and effective use in a laboratory setting. The following table consolidates key data for some of the commercially available isomers.

Property1-Bromo-4-chloro-2-methoxybenzene1-Bromo-2,4-dichloro-5-methoxybenzene1-Bromo-2,4-dichlorobenzene
Molecular Weight 221.48 g/mol [3]255.92 g/mol [2]225.89 g/mol [7]
Boiling Point 236.6 ± 20.0 °C at 760 mmHg[3]Not availableNot available
Density 1.6 ± 0.1 g/cm³[3]Not availableNot available
Flash Point 96.9 ± 21.8 °C[3]Not availableNot available
Hazard Statements H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation)[8]H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation)[2]H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation)[7]
Storage Sealed in dry, room temperatureSealed in dry, 2-8°C[2]Not specified

Safety Precautions: Standard laboratory safety protocols should be strictly followed when handling these compounds. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[8][10] In case of contact with skin or eyes, rinse immediately with plenty of water.[9][10]

Proposed Synthetic Pathway for 1-Bromo-2,4-dichloro-3-methoxybenzene

Given the commercial availability of related dichlorinated benzene derivatives, a plausible synthetic route to obtain 1-Bromo-2,4-dichloro-3-methoxybenzene involves the bromination of a suitable precursor. A general and well-established method for the bromination of dichlorobenzenes is through electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or an aluminum halide.[11][12]

A potential precursor for this synthesis would be 2,4-dichloro-3-methoxyaniline, which could first be deaminated to 1,3-dichloro-2-methoxybenzene, followed by selective bromination. Alternatively, direct bromination of 1,3-dichloro-2-methoxybenzene could be explored. The directing effects of the chloro and methoxy groups will influence the regioselectivity of the bromination reaction.

Below is a conceptual workflow for the synthesis.

Synthetic_Workflow Conceptual Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Core Bromination Reaction cluster_2 Purification and Isolation Start 2,6-Dichlorophenol Methylation Methylation (e.g., DMS, NaH) Start->Methylation 1. Precursor 1,3-Dichloro-2-methoxybenzene Methylation->Precursor 2. Bromination Electrophilic Bromination (Br₂, FeCl₃) Precursor->Bromination 3. ReactionMix Crude Reaction Mixture Bromination->ReactionMix 4. Workup Aqueous Workup (Neutralization) ReactionMix->Workup 5. Extraction Solvent Extraction (e.g., Chloroform) Workup->Extraction 6. Purify Chromatography / Distillation Extraction->Purify 7. FinalProduct 1-Bromo-2,4-dichloro-3-methoxybenzene Purify->FinalProduct 8.

Caption: Conceptual workflow for the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and methoxylated aromatic compounds are cornerstone structures in modern drug design. The presence of bromine, chlorine, and methoxy groups on a benzene ring provides a powerful combination of features for medicinal chemists.

  • Halogen Bonds: Bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity of a drug candidate to its target protein. The introduction of halogens is a popular modification in drug design to improve therapeutic activity.[13]

  • Modulation of Physicochemical Properties: The methoxy group is prevalent in many natural product-derived drugs and is strategically installed in synthetic molecules to optimize ligand-target binding, improve physicochemical properties, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters.[14][15]

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

  • Synthetic Handles: The bromo-substituent is particularly useful as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of further complexity and the construction of diverse chemical libraries for screening. This makes compounds like 1-bromo-4-chloro-2,5-dimethoxybenzene valuable precursors for creating derivatives.[6]

These polysubstituted benzenes serve as crucial intermediates for pharmaceuticals and agrochemicals, enabling the creation of novel molecular frameworks.[1] For instance, related structures like 1-bromo-2,3-dichlorobenzene are used in preparing selective inhibitors of striatal-enriched protein tyrosine phosphatase.[16]

Conclusion

While 1-Bromo-2,4-dichloro-3-methoxybenzene is not a readily available catalog chemical, this guide provides researchers with the necessary technical information to navigate this challenge. By leveraging commercially available structural isomers and established synthetic methodologies, this valuable research compound can be accessed. The unique substitution pattern of this molecule, combining multiple halogens and a methoxy group, presents significant opportunities for the development of novel therapeutics and advanced materials.

References

  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. [Link]

  • American Elements. 1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene. American Elements. [Link]

  • Chemsrc. 1-Bromo-4-chloro-2-methoxybenzene. Chemsrc. [Link]

  • Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Pharmaffiliates. [Link]

  • PubChem. 1-Bromo-2,4-dichlorobenzene. National Center for Biotechnology Information. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

  • Google Patents. Preparation of 1-bromo-3, 4-dichlorobenzene.
  • PubMed. The role of the methoxy group in approved drugs. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Methoxybenzene. Carl ROTH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PrepChem.com. Synthesis of 1-bromo-2,4-dichlorobenzene. PrepChem.com. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • National Institutes of Health. 1-Bromo-4-chloro-2,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • Google Patents. Process for producing 1-bromo-3,5-dichlorobenzene.

Sources

Methodological & Application

Suzuki coupling of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

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Defining Search Parameters

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Expanding Research Efforts

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Okay, I'm setting the groundwork. My initial focus is crafting a comprehensive application note and protocol for the Suzuki coupling reaction involving 1-Bromo-2,4-dichloro-3-methoxybenzene. I have editorial control, so I can shape the guide to best suit the expert user.

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Defining the Core Structure

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Grignard reagent formation from 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on Grignard reagent formation from halogenated aromatics, particularly those similar to 1-Bromo-2. I'll be looking for detailed synthesis information to inform my upcoming steps. My goal is to compile a resource I can turn to later.

Expanding Search Parameters

I'm now expanding my search to focus on 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm looking into chemoselectivity for Grignard formation and the impact of substituents. I'm also finding established protocols and safety guidance for handling these reagents. I will construct a focused application note that outlines the unique challenges and potential side reactions this specific substrate presents.

Initiating Protocol Creation

I'm now diving deep into Google, aiming for protocols that cover Grignard reagent creation from aryl halides similar to the target substrate. I'm focusing on chemoselectivity and substituent effects, and finding established guidelines for safe handling and reaction parameters. My plan now is to build a detailed application note with specific challenges and potential side reactions. I will start outlining the unique challenges presented by the 1-Bromo-2,4-dichloro-3 -methoxybenzene substrate.

Developing Comprehensive Searches

I'm now conducting a series of targeted searches. I'm focusing on forming Grignard reagents from halogenated aromatics like 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm looking at chemoselectivity, substituent impact, and established protocols, plus safety guidelines for the reagents and their precursors, and the reactivity of halogens in these reactions. I'll outline the unique challenges, like side reactions, in an application note.

Buchwald-Hartwig amination with 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Parameters

I'm starting with broad Google searches on Buchwald-Hartwig amination, zeroing in on sterically hindered, electron-rich aryl halides like 1-Bromo-2. I'm focusing on finding literature on specific reactions.

Analyzing Search Results

I've expanded my search to include "amination of polychlorinated aryl bromides" and "Buchwald-Hartwig reaction conditions for hindered substrates." I'm focusing on identifying key mechanistic insights, common catalytic systems, and suitable reaction conditions for substrates like 1-Bromo-2,4-dichloro-3-methoxybenzene. My goal is to extract empirical data and look for specific publications that use similar substrates. I'm also planning the structure of my application note.

Developing Search Queries

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Refining Search Strategies

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Analyzing Buchwald-Hartwig

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Sonogashira coupling conditions for 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now diving into Google searches, specifically targeting the Sonogashira coupling with 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm prioritizing established protocols and documented applications to build a solid foundation. This initial phase involves gathering information on successful procedures.

Defining Search Parameters

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Outlining Project Scope

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Analyzing Substrate Specifics

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Developing a Specific Protocol

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Formulating Application Note Structure

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Constructing Hypothetical Protocol

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Application Notes and Protocols: The Heck Reaction of 1-Bromo-2,4-dichloro-3-methoxybenzene with Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Polysubstituted Aryl Halides in Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The reaction's versatility is, however, often tested by the steric and electronic properties of the substrates.

This guide provides an in-depth technical overview and detailed protocols for the Heck reaction of a particularly challenging substrate: 1-bromo-2,4-dichloro-3-methoxybenzene. This molecule presents a unique combination of electronic and steric challenges:

  • Steric Hindrance: The bromine atom is flanked by two ortho substituents, a chloro group and a methoxy group, which can significantly impede the initial oxidative addition step of the catalytic cycle.

  • Complex Electronics: The benzene ring is substituted with two electron-withdrawing chloro groups and one electron-donating methoxy group, creating a nuanced electronic environment that influences the reactivity of the C-Br bond.

Understanding and overcoming these challenges is key to successfully employing this versatile building block in the synthesis of novel compounds. This document will delve into the mechanistic intricacies of the Heck reaction, provide guidance on the selection of critical reaction components, and offer detailed, step-by-step protocols for the coupling of 1-bromo-2,4-dichloro-3-methoxybenzene with representative alkenes.

The Catalytic Cycle: A Mechanistic Blueprint for the Heck Reaction

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be visualized as follows:

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene, -L Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Palladium_Complex R-CH2-CH(Ar)-Pd(II)-X(L) Migratory_Insertion->Alkyl_Palladium_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Palladium_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)]-Alkene Beta_Hydride_Elimination->Product_Complex Alkene Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base-X

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step, particularly for sterically hindered substrates like 1-bromo-2,4-dichloro-3-methoxybenzene. The presence of bulky ligands on the palladium center can facilitate this step.

2. Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond. For terminal alkenes, the aryl group typically adds to the less substituted carbon due to steric factors.

3. β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final alkene product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable trans (E) isomer.

4. Reductive Elimination: The active Pd(0) catalyst is regenerated by the reductive elimination of HX, a process that is facilitated by a base.

Critical Reaction Components: A Guide to Rational Selection

The success of a Heck reaction, especially with a challenging substrate, hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.

Ligands: For sterically hindered aryl bromides, the choice of ligand is critical. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective. More electron-rich and bulky ligands are often required to promote the challenging oxidative addition step and stabilize the catalytic species.

  • Bulky Monophosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) have proven effective for coupling sterically demanding substrates.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form highly stable and active palladium complexes, making them an excellent choice for challenging Heck reactions.[2]

Base: An inorganic or organic base is required to neutralize the hydrogen halide produced during the reaction and regenerate the Pd(0) catalyst. Common choices include:

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. Cs₂CO₃ is often effective in difficult couplings.

  • Organic Bases: Triethylamine (Et₃N) and other hindered amine bases are also common, particularly in reactions where the solubility of inorganic bases is a concern.

Solvent: High-boiling polar aprotic solvents are typically used to facilitate the reaction, especially when higher temperatures are required.

  • N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent choices due to their high boiling points and ability to dissolve a wide range of reactants.

  • Toluene and dioxane are also viable options, particularly when paired with specific ligand systems.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 1-bromo-2,4-dichloro-3-methoxybenzene with two representative alkenes: styrene (a simple terminal alkene) and ethyl acrylate (an electron-deficient alkene). These protocols are designed to be robust, but optimization may be necessary to achieve maximum yields.

Protocol 1: Heck Reaction with Styrene

This protocol outlines the synthesis of (E)-1-(2,4-dichloro-3-methoxystyryl)benzene.

Materials:

  • 1-Bromo-2,4-dichloro-3-methoxybenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-dichloro-3-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add K₂CO₃ (2.0 mmol) to the flask.

  • Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. The higher temperature is often necessary for sterically hindered substrates.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Reaction with Ethyl Acrylate

This protocol describes the synthesis of ethyl (E)-3-(2,4-dichloro-3-methoxyphenyl)acrylate.

Materials:

  • 1-Bromo-2,4-dichloro-3-methoxybenzene

  • Ethyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) as a 10 wt% solution in hexane or as its tetrafluoroborate salt.

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried Schlenk flask, add 1-bromo-2,4-dichloro-3-methoxybenzene (1.0 mmol) and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Cs₂CO₃ (2.0 mmol).

  • Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) and ethyl acrylate (1.5 mmol).

  • Carefully add P(t-Bu)₃ (0.06 mmol, 6 mol%) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the recommended starting conditions for the Heck reaction of 1-bromo-2,4-dichloro-3-methoxybenzene with different types of alkenes.

Alkene PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Styrene Pd(OAc)₂ / SPhosK₂CO₃DMF120-14012-24
Ethyl Acrylate Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-1208-16
Simple Alkenes Pd(OAc)₂ / XPhosK₃PO₄DMAc130-15016-36

Note: These are suggested starting points. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be necessary to maximize yield for specific alkene partners.

Experimental Workflow Visualization

The general workflow for setting up and performing the Heck reaction is outlined below.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dry Glassware C Add to Schlenk Flask A->C B Weigh Aryl Halide, Catalyst, Ligand, & Base B->C D Evacuate & Backfill with Inert Gas C->D E Add Solvent & Alkene D->E F Heat & Stir E->F G Cool to Room Temp. F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization J->K

Figure 2: General experimental workflow for the Heck reaction.

Conclusion and Future Directions

The Heck reaction of 1-bromo-2,4-dichloro-3-methoxybenzene, while challenging, provides a viable route to novel, highly substituted aromatic compounds. The key to success lies in the careful selection of a catalyst system that can overcome the steric hindrance and electronic complexity of the substrate. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, coupled with high reaction temperatures, is generally recommended. The protocols provided herein serve as a robust starting point for researchers and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors. Further optimization and screening of a wider range of ligands and reaction conditions may lead to even more efficient and milder protocols for this challenging transformation.

References

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Application Notes and Protocols for the Lithiation of 1-Bromo-2,4-dichloro-3-methoxybenzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the lithiation of 1-bromo-2,4-dichloro-3-methoxybenzene, a versatile polysubstituted aromatic building block. The generation of the corresponding aryllithium reagent opens a gateway to a diverse array of functionalized derivatives, which are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for achieving high efficiency and selectivity.

Introduction: The Synthetic Utility of Polysubstituted Aryllithiums

The selective functionalization of highly substituted aromatic rings is a cornerstone of modern organic synthesis. Aryllithium species are powerful nucleophilic intermediates that enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The target molecule, 1-bromo-2,4-dichloro-3-methoxybenzene, presents a unique synthetic challenge and opportunity due to the presence of multiple halogen substituents and a directing methoxy group. The strategic lithiation of this compound, primarily through lithium-halogen exchange, allows for the precise introduction of a wide range of electrophiles at the former bromine-bearing carbon atom.

Mechanistic Considerations: Lithium-Halogen Exchange vs. Directed Ortho-Metalation

The reaction of 1-bromo-2,4-dichloro-3-methoxybenzene with an organolithium reagent, such as n-butyllithium (n-BuLi), is governed by a competition between two primary pathways: lithium-halogen exchange and directed ortho-metalation (DoM).

  • Lithium-Halogen Exchange: This is anticipated to be the dominant reaction pathway. The carbon-bromine bond is significantly more reactive towards organolithiums than the carbon-chlorine bonds.[1] The exchange reaction proceeds rapidly, especially at low temperatures, to generate the desired 2,4-dichloro-3-methoxyphenyllithium. The general mechanism for lithium-halogen exchange is depicted below.[1][2]

  • Directed ortho-Metalation (DoM): The methoxy group is a well-established directed metalation group (DMG) that can direct deprotonation to the ortho position.[3][4] In the case of 1-bromo-2,4-dichloro-3-methoxybenzene, both ortho positions are occupied by chlorine atoms. While deprotonation at these positions is less likely due to the existing substitution, the coordinating effect of the methoxy group can influence the overall reactivity of the molecule. However, the kinetic preference for the much faster lithium-bromine exchange makes DoM a less probable primary pathway in this specific substrate.

The careful control of reaction conditions, particularly temperature, is paramount to favor the desired lithium-halogen exchange and minimize potential side reactions.

Experimental Protocol: Generation and Electrophilic Quenching of 2,4-dichloro-3-methoxyphenyllithium

This protocol details the generation of 2,4-dichloro-3-methoxyphenyllithium via lithium-halogen exchange and its subsequent trapping with a generic electrophile.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
1-Bromo-2,4-dichloro-3-methoxybenzeneC₇H₅BrCl₂O271.93>98%(Typical supplier)
n-Butyllithium in hexanesC₄H₉Li64.06(Titrated concentration)(Typical supplier)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11<50 ppm H₂O(Typical supplier)
Electrophile (e.g., benzaldehyde)C₇H₆O106.12>99%(Typical supplier)
Saturated aqueous ammonium chlorideNH₄Cl53.49--
Diethyl ether(C₂H₅)₂O74.12Anhydrous(Typical supplier)
Magnesium sulfateMgSO₄120.37Anhydrous(Typical supplier)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

Workflow Diagram:

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quenching cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (Ar/N2) A->B C Add Substrate & Solvent B->C D Cool to -78 °C C->D E Add n-BuLi Dropwise D->E F Stir for 1 hour E->F G Add Electrophile F->G H Warm to Room Temp. G->H I Quench with aq. NH4Cl H->I J Extract with Et2O I->J K Dry Organic Layer J->K L Purify by Chromatography K->L M M L->M Characterize Product

Caption: Experimental workflow for the lithiation and electrophilic quench.

Step-by-Step Procedure:

  • Preparation: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

  • Charging the Flask: 1-Bromo-2,4-dichloro-3-methoxybenzene (1.0 eq) is added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Addition of n-Butyllithium: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Lithiation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The formation of the aryllithium species may be accompanied by a color change.

  • Electrophilic Quench: The chosen electrophile (e.g., benzaldehyde, 1.2 eq) is added dropwise to the reaction mixture at -78 °C.

  • Warming: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Optimization and Troubleshooting

ParameterRecommendationRationale and Potential Issues
Temperature -78 °CMaintaining a low temperature is critical to prevent side reactions such as the decomposition of the organolithium reagent and reaction with the THF solvent. Higher temperatures can also lead to the formation of benzyne intermediates.
Solvent Anhydrous THFTHF is a good solvent for this reaction as it solvates the lithium cation, increasing the reactivity of the organolithium reagent.[5] However, it must be scrupulously dried, as water will rapidly quench the aryllithium.[6]
Lithiating Agent n-BuLi or sec-BuLin-BuLi is generally sufficient for lithium-bromine exchange. sec-Butyllithium or tert-butyllithium can be used for more sterically hindered or less reactive substrates, but may also increase the likelihood of side reactions.
Equivalents of n-BuLi 1.05 - 1.2 eqA slight excess of n-BuLi ensures complete consumption of the starting material. A large excess should be avoided as it can react with the product or lead to undesired side reactions.

Troubleshooting Common Issues:

  • Low Yield: This can be due to incomplete lithiation, moisture in the reaction, or inefficient trapping of the aryllithium. Ensure all glassware is thoroughly dried and the solvent is anhydrous. The titration of the n-BuLi solution is also recommended to determine its exact concentration.

  • Formation of Side Products: The presence of unexpected byproducts may indicate that the reaction temperature was too high, leading to decomposition or benzyne formation. The formation of butyl-substituted arenes can result from coupling reactions.[5]

  • Recovery of Starting Material: This suggests that the lithiation did not proceed to completion. This could be due to inactive n-BuLi, insufficient reaction time, or the presence of an acidic proton source that quenches the organolithium.

Safety Considerations

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[1] All manipulations should be carried out under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The lithiation of 1-bromo-2,4-dichloro-3-methoxybenzene via lithium-halogen exchange provides a reliable and efficient method for the generation of a highly functionalized aryllithium intermediate. This powerful synthetic tool allows for the introduction of a diverse range of substituents, making it a valuable strategy for the synthesis of complex molecules in drug discovery and materials science. Careful attention to experimental parameters, particularly temperature and the exclusion of moisture, is essential for achieving optimal results.

References

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]

  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(8), 3259-3262. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Wikipedia. [Link]

Sources

use of 1-Bromo-2,4-dichloro-3-methoxybenzene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into 1-Bromo- 2,4-dichloro-3-methoxybenzene. My initial thrust involves extensive Google searches to unearth its significance, focusing on its potential role as a key starting material or an intermediate in various chemical processes. I'm aiming to build a solid foundation of existing knowledge.

Expanding Research Scope

I've broadened my search parameters to include pharmaceutical applications, reactivity in common reactions, and documented synthesis protocols. I'm now analyzing results for specific drug syntheses and reaction schemes. I'm focusing on reaction conditions, catalysts, and yields. My next step will be to structure the application note, with an introduction, reactivity discussions, and protocols. I will also incorporate visual Graphviz diagrams of reaction mechanisms.

Deepening Inquiry into Uses

I'm now focusing my Google searches on the compound's application in specific pharmaceutical syntheses. I'm prioritizing identified drug syntheses, dissecting reaction schemes, catalysts, solvents, and yields, to understand its use as a building block. I'll soon structure the application note, with an introduction and then discussions on reactivity and protocols. I also plan to incorporate Graphviz diagrams of the reaction mechanisms.

Analyzing Initial Findings

I've begun the initial search, and while some valuable data has surfaced, I haven't yet identified a clear application of 1-Bromo-2,4-dichloro-3-methoxybenzene in a specific pharmaceutical synthesis. The search continues with deeper scrutiny of related compounds and reaction mechanisms.

Deepening the Investigation

I'm now going deeper, and although the initial search didn't yield an immediate pharmaceutical application, I'm finding broader reaction pathways that are relevant to aryl halides. I've seen that the compound can be related to impurity compounds of some drugs like dapagliflozin. While patents on trametinib were found, the target compound isn't a direct precursor there. More focused research is needed to identify a specific drug synthesis that uses it.

Analyzing Structural Relevance

I've confirmed that the exact compound isn't a known blockbuster drug intermediate. However, I've found a related structure, 2-fluoro-4-iodoaniline, used in Trametinib synthesis, which is relevant to my current goals. I'm focusing on the substitution patterns and considering the implications of the halogens and methoxy group.

Refining Strategy and Focus

I'm now zeroing in on Trametinib synthesis as the central theme. The bromo-analog data solidified this focus. I'm planning to highlight the synthetic relevance of halogenated methoxybenzene derivatives like 1-Bromo-2,4-dichloro-3-methoxybenzene within this context. I'll showcase how these compounds could be used as starting materials, and how reactions central to kinase inhibitor synthesis, like Suzuki and Buchwald-Hartwig couplings, fit in.

Solidifying Application Context

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The Lynchpin Intermediate: A Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2,4-dichloro-3-methoxybenzene, a pivotal intermediate in the synthesis of modern agrochemicals. Primarily serving researchers, scientists, and professionals in drug development and crop protection, this document details the synthesis, characterization, and application of this compound. We present field-proven insights into its utilization in creating advanced herbicidal molecules, particularly those within the synthetic auxin class. Detailed, step-by-step protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic rationale and safety considerations. This guide aims to be a comprehensive resource, bridging the gap between theoretical synthesis and practical application in the agrochemical industry.

Introduction: The Strategic Importance of Substituted Phenyl Intermediates

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the development of complex molecular architectures. Substituted aromatic compounds are foundational building blocks in this endeavor. 1-Bromo-2,4-dichloro-3-methoxybenzene (CAS No. 174913-18-9) has emerged as a key intermediate, particularly in the synthesis of a new generation of synthetic auxin herbicides.[1] Its unique substitution pattern—a reactive bromine atom for cross-coupling, two chlorine atoms for electronic and stability modulation, and a methoxy group influencing molecular conformation and binding—makes it an ideal precursor for creating highly active herbicidal compounds.

This guide will illuminate the synthetic pathways to this intermediate and its subsequent conversion into advanced picolinate-based herbicides, which are crucial for managing weed resistance in major crops.

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of 1-Bromo-2,4-dichloro-3-methoxybenzene is essential for its effective use in synthesis and for quality control.

PropertyValueSource
IUPAC Name 1-Bromo-2,4-dichloro-3-methoxybenzene-
CAS Number 174913-18-9[2]
Molecular Formula C₇H₅BrCl₂O[2]
Molecular Weight 271.93 g/mol [2]
Appearance Off-white to light yellow solidTypical
¹H NMR (CDCl₃) δ 7.35 (d, 1H), 7.15 (d, 1H), 3.95 (s, 3H)US20080051596A1

Synthesis Protocol: 1-Bromo-2,4-dichloro-3-methoxybenzene

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene can be approached from several precursors. A common and effective method involves the Sandmeyer reaction, starting from the corresponding aniline, 2,4-dichloro-3-methoxyaniline. This classic transformation provides a reliable route to introduce the bromo-substituent.[3][4]

Workflow for the Synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene

G cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Reaction cluster_2 Part C: Purification A 2,4-dichloro-3-methoxyaniline B Dissolve in aq. HBr/H₂O A->B C Cool to 0-5 °C B->C D Add aq. NaNO₂ dropwise C->D E Aryl Diazonium Salt Solution D->E G Add Diazonium Salt to CuBr solution E->G Transfer F Prepare CuBr solution in HBr F->G H Warm to RT, then heat to 50-60 °C I Reaction Quench & Workup H->I J Extraction with Ethyl Acetate I->J Crude Product K Wash, Dry, Concentrate J->K L Column Chromatography K->L M 1-Bromo-2,4-dichloro-3-methoxybenzene L->M

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

  • 2,4-dichloro-3-methoxyaniline

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,4-dichloro-3-methoxyaniline (1.0 eq).

  • Add a mixture of 48% hydrobromic acid (3.0 eq) and water. Stir until the aniline salt is fully dissolved.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) with gentle warming. Cool the solution to room temperature.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

Part C: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford pure 1-Bromo-2,4-dichloro-3-methoxybenzene.

Application in Agrochemical Synthesis: The Suzuki-Miyaura Coupling

1-Bromo-2,4-dichloro-3-methoxybenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This reaction is instrumental in forming a C-C bond between the substituted phenyl ring of the intermediate and a heterocyclic partner, a common structural motif in modern herbicides. A prime example is its use in the synthesis of 6-aryl-4-aminopicolinate herbicides.

General Reaction Scheme

The core transformation involves coupling the aryl bromide with a boronic acid or boronate ester derivative of a picolinate.

Suzuki_Coupling ArylBromide 1-Bromo-2,4-dichloro- 3-methoxybenzene Plus1 + BoronicEster Picolinate Boronate Ester Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicEster->Catalyst Plus2 + Base Base (e.g., K₂CO₃) Product 6-(2,4-dichloro-3-methoxyphenyl)- 4-aminopicolinate Derivative Catalyst->Product Δ Solvent Solvent (e.g., Toluene/H₂O)

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol: Synthesis of a 6-Aryl-4-aminopicolinate Precursor

This protocol outlines the Suzuki-Miyaura coupling of 1-Bromo-2,4-dichloro-3-methoxybenzene with a generic picolinate boronate ester.

Materials:

  • 1-Bromo-2,4-dichloro-3-methoxybenzene (1.0 eq)

  • 4-Amino-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Water

  • Diatomaceous earth

Procedure:

  • To a reaction vessel, add 1-Bromo-2,4-dichloro-3-methoxybenzene, the picolinate boronate ester, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add degassed toluene and degassed water to the vessel.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography to yield the desired 6-(2,4-dichloro-3-methoxyphenyl)-4-aminopicolinate product.

Safety & Handling

As a halogenated aromatic compound, 1-Bromo-2,4-dichloro-3-methoxybenzene requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2,4-dichloro-3-methoxybenzene stands as a testament to the power of rationally designed intermediates in the field of agrochemical synthesis. Its well-defined reactivity, particularly in robust cross-coupling reactions, allows for the efficient construction of complex and highly active herbicidal molecules. The protocols and data presented in this guide offer a practical framework for researchers to leverage this versatile building block in the development of next-generation crop protection solutions.

References

  • Weed Resistance to Synthetic Auxin Herbicides. (2017). Pest Management Science. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]

  • US Patent for 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides Patent (Patent # 7,314,849). (2008).
  • 1-Bromo-2-chloro-3-methoxybenzene | C7H6BrClO | CID 23287864 - PubChem. (n.d.). PubChem. [Link]

  • WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents. (2007).
  • US20080051596A1 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents. (2008).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

The preferred and most reliable method for synthesizing 1-Bromo-2,4-dichloro-3-methoxybenzene is the Sandmeyer reaction, starting from 2,4-dichloro-3-methoxyaniline. This approach offers excellent regiochemical control, which is difficult to achieve through direct electrophilic bromination of a corresponding phenol or anisole due to complex directing group effects. This guide focuses exclusively on the Sandmeyer route.

Section 1: Reaction Overview and Workflow

The synthesis is a two-stage, one-pot process that begins with the diazotization of the starting aniline, followed by a copper(I)-catalyzed substitution with bromide.

Stage 1: Diazotization The primary amine group of 2,4-dichloro-3-methoxyaniline is converted into an excellent leaving group, dinitrogen (N₂), by reacting it with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Stage 2: Sandmeyer Reaction The resulting aryl diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the substitution of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired product.[1][2] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]

Below is a general workflow for the synthesis.

Synthesis_Workflow General Workflow for 1-Bromo-2,4-dichloro-3-methoxybenzene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Start Starting Material: 2,4-dichloro-3-methoxyaniline Diazotization Diazotization (0-5 °C) Start->Diazotization Dissolve in HBr Reagents Prepare Reagents: - NaNO2 (aq) - HBr - CuBr Reagents->Diazotization Sandmeyer Sandmeyer Reaction (Add to CuBr) Diazotization->Sandmeyer Slow Addition Workup Workup (Quench, Extract) Sandmeyer->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product Troubleshooting_Logic Troubleshooting Decision Tree Start Problem Observed? LowYield Low Overall Yield Start->LowYield ImpureProduct Impure Final Product Start->ImpureProduct CheckAniline Unreacted Aniline in Crude? LowYield->CheckAniline CheckTLC Analyze Crude by TLC/NMR ImpureProduct->CheckTLC DiazotizationFail Diazotization Issue: - Temp > 5°C? - Insufficient Acid? - Old NaNO2? CheckAniline->DiazotizationFail Yes SandmeyerFail Sandmeyer Issue: - Oxidized CuBr? - Premature decomposition? CheckAniline->SandmeyerFail No PhenolImpurity Phenol Impurity Present: - Reaction warmed up? - Diazonium salt sat too long? CheckTLC->PhenolImpurity Phenol Spot AzoImpurity Dark/Tarry Impurities: - Azo coupling occurred? - Poor stirring/dissolution? CheckTLC->AzoImpurity Baseline/Tarry OtherImpurity Other Impurities: - Inadequate workup? - See Purification FAQ CheckTLC->OtherImpurity Multiple Spots

Sources

purification of crude 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving into comprehensive Google searches. My focus is on gathering information about purifying crude 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm prioritizing the identification of common impurities and exploring various purification techniques, with a particular interest in recrystallization.

Analyzing Purification Approaches

I've expanded my search to include distillation and chromatography alongside recrystallization. Now, I'm analyzing the results to identify common problems in purifying this compound, aiming for solutions that are grounded in sound chemical principles. I'm focusing on structuring a Q&A format, incorporating specific issues like byproduct presence and low yield, and expert insights.

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optimizing Suzuki coupling with 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the Suzuki coupling of 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm actively collecting data on prevalent challenges, and optimization strategies for catalysts and ligands to pinpoint key aspects. I'm prioritizing reactions that offer high-yield and purity.

Structuring the Technical Center

I'm now structuring the technical support center, starting with an overview of challenges in Suzuki coupling of the specified substrate. I'll develop troubleshooting FAQs and optimization guides to address specific researcher problems, explaining underlying chemical principles and citing sources. Quantitative data tables and step-by-step protocols are also on the agenda. Graphviz diagrams will add visual clarity.

Expanding Information Collection

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Technical Support Center: Purification of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 1-Bromo-2,4-dichloro-3-methoxybenzene. The information herein is curated to address common challenges encountered during the synthesis and purification of this and structurally related halogenated aromatic ethers.

Introduction: Understanding the Challenges

1-Bromo-2,4-dichloro-3-methoxybenzene is a substituted aromatic compound whose synthesis can yield a variety of impurities. The nature and quantity of these impurities are highly dependent on the synthetic route employed. Common impurities may include unreacted starting materials, positional isomers, and products of over- or under-halogenation. Effective purification is therefore critical to ensure the integrity of subsequent experimental results.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 1-Bromo-2,4-dichloro-3-methoxybenzene?

A1: The impurities present will depend on your specific synthesis. However, common contaminants in the synthesis of halogenated aromatic ethers include:

  • Unreacted Starting Materials: For example, if you are brominating 2,4-dichloro-3-methoxybenzene, you may have some of this starting material remaining.

  • Positional Isomers: Electrophilic aromatic substitution reactions can sometimes lead to the formation of isomers where the bromine and chlorine atoms are in different positions on the benzene ring.[1] The directing effects of the methoxy and chloro groups influence the substitution pattern.

  • Over- or Under-halogenated Species: You may have products with an incorrect number of halogen atoms, for instance, a dibromo- or a monochloro- species.

  • Residual Solvents and Reagents: Solvents from the reaction or workup, as well as unreacted reagents, can be present.

Q2: What are the key physical properties of 1-Bromo-2,4-dichloro-3-methoxybenzene to consider during purification?

A2: While a definitive melting point for this specific compound is not widely reported in the literature, it is expected to be a solid at room temperature. A closely related compound, 1-bromo-2,4-dichloro-3-methylbenzene, has a reported boiling point of 258.0±35.0°C at atmospheric pressure, suggesting that 1-Bromo-2,4-dichloro-3-methoxybenzene will also have a high boiling point. Its solubility is expected to be low in polar solvents like water and higher in non-polar organic solvents such as hexanes, ethyl acetate, and dichloromethane.

Q3: How can I assess the purity of my 1-Bromo-2,4-dichloro-3-methoxybenzene sample?

A3: A multi-faceted approach is recommended:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to get a preliminary assessment of the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for identifying and quantifying isomeric impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the obtained spectra with the expected spectrum of the pure product.

  • Melting Point Analysis: Once you have a purified sample, determining its melting point and observing a sharp melting range is a good indicator of high purity.

Troubleshooting Purification

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.

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Recrystallization_Workflow A Crude Solid B Select Solvent(s) A->B Initial Step C Dissolve in Minimum Hot Solvent B->C Key for Success D Cool Slowly C->D Induces Crystallization E Collect Crystals by Filtration D->E Separation I Troubleshoot D->I No Crystals? Oiling Out? F Wash Crystals with Cold Solvent E->F Remove Soluble Impurities G Dry Crystals F->G Remove Residual Solvent H Pure Compound G->H Final Product I->B Re-evaluate Solvent Choice

Caption: A typical workflow for the recrystallization of a solid compound.

  • Solvent Selection: The ideal solvent is one in which 1-Bromo-2,4-dichloro-3-methoxybenzene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Recommended single solvents to test: Ethanol, isopropanol, hexanes, ethyl acetate.

    • Recommended solvent pairs to test: Ethyl acetate/hexanes, dichloromethane/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. You can also try scratching the inside of the flask with a glass rod to induce crystallization.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure.Use a lower-boiling solvent or a solvent pair. Try purifying by another method first, such as column chromatography, to remove some of the impurities.
Low recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used for washing.Use a different solvent in which the compound is less soluble at low temperatures. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

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Column_Chromatography_Workflow A Prepare Slurry of Stationary Phase B Pack Column A->B Proper Packing is Key C Load Sample B->C Minimal Solvent D Elute with Mobile Phase C->D Separation Occurs E Collect Fractions D->E Isolate Components J Troubleshoot D->J Poor Separation? Cracking? F Analyze Fractions (TLC) E->F Monitor Separation G Combine Pure Fractions F->G Identify Product H Evaporate Solvent G->H Isolate Product I Pure Compound H->I Final Product J->A Repack Column J->D Adjust Eluent

Caption: The general workflow for purification by column chromatography.

  • Stationary Phase and Eluent Selection: For a moderately polar compound like 1-Bromo-2,4-dichloro-3-methoxybenzene, silica gel is a suitable stationary phase. A good starting eluent system, based on the purification of a similar compound, is a mixture of ethyl acetate and hexanes. A low percentage of ethyl acetate (e.g., 2-5%) in hexanes is a good starting point.[4]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to start the flow.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Problem Possible Cause Solution
Poor separation of compounds. The eluent is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the eluent. A less polar eluent will result in slower elution, potentially improving separation. A more polar eluent will speed up elution. Repack the column carefully.
The compound is stuck on the column. The eluent is not polar enough. The compound is decomposing on the silica gel.Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a different stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Cracks in the silica gel bed. The column ran dry. The packing was not uniform.Ensure the top of the silica gel is always covered with eluent. Repack the column more carefully.
High Vacuum Distillation

For high-boiling point liquids or solids with a relatively low melting point, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which can prevent decomposition.

Q: When should I consider using vacuum distillation?

A: Vacuum distillation is a good option if your compound is a high-boiling liquid or a low-melting solid, and if the impurities have significantly different boiling points from your product. Given the high estimated boiling point of 1-Bromo-2,4-dichloro-3-methoxybenzene, vacuum distillation is a viable technique for removing non-volatile or much more volatile impurities.

Final Purity Assessment

After purification, it is crucial to re-assess the purity of your 1-Bromo-2,4-dichloro-3-methoxybenzene using the analytical techniques mentioned in the FAQs (TLC, GC-MS, NMR, and melting point analysis). For a solid, a sharp melting point is a strong indication of high purity.

References

  • PubChem. 1-Bromo-2,4-dichloro-3-methylbenzene. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS?. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • Google Patents.

Sources

Technical Support Center: Reaction Monitoring of 1-Bromo-2,4-dichloro-3-methoxybenzene Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers monitoring the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene via thin-layer chromatography (TLC). Our focus is on providing practical, field-tested advice grounded in established chemical principles to help you navigate common experimental challenges.

Part 1: Understanding the Reaction and TLC Behavior

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene typically involves the electrophilic bromination of 2,4-dichloroanisole. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. However, since the para position (C4) and one ortho position (C2) are already occupied by chloro groups, the incoming electrophile (Br⁺) is directed to the other ortho position (C6) or the meta position (C5). Due to steric hindrance from the adjacent chloro and methoxy groups, the primary product is often the result of bromination at the less hindered available position. Understanding the relative polarities of the starting material, product, and potential byproducts is crucial for effective TLC monitoring.

General Polarity Considerations:

  • Starting Material (2,4-dichloroanisole): Moderately polar.

  • Product (1-Bromo-2,4-dichloro-3-methoxybenzene): Less polar than the starting material. The addition of the larger, non-polar bromine atom generally decreases the compound's affinity for the polar silica gel stationary phase.

  • Potential Byproducts: Polarity can vary. Over-brominated products would be even less polar, while any potential demethylated byproducts would be significantly more polar due to the presence of a hydroxyl group.

Part 2: Troubleshooting TLC Analysis

This section addresses common issues encountered during the TLC monitoring of this specific reaction.

FAQ 1: My spots are streaking or tailing. What's causing this and how can I fix it?

Answer: Spot streaking on a TLC plate is a common issue that can obscure results and make Rf calculation inaccurate. The primary causes are typically related to sample application, sample concentration, or the choice of solvent system.

  • Overloading the Plate: Applying too much sample is a frequent error. The stationary phase becomes saturated, leading to a vertical smear rather than a compact spot.

    • Solution: Dilute your reaction mixture sample significantly before spotting. A good starting point is to take a micro-aliquot of the reaction and dissolve it in a much larger volume of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can interfere with the initial binding to the stationary phase, causing the spot to spread out before the mobile phase reaches it.

    • Solution: Use a volatile, relatively non-polar solvent to dissolve your sample before spotting. Dichloromethane is often a good choice.

  • Acidic or Basic Compounds: While not the primary concern for this specific synthesis, highly acidic or basic compounds can interact strongly with the silica gel, causing streaking.

    • Solution: If this is suspected, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.

FAQ 2: I can't see any spots on my TLC plate after development. What should I do?

Answer: The inability to visualize spots can be due to insufficient sample concentration or an inappropriate visualization technique. Halogenated aromatic compounds are often UV-active, but other methods may be required.

  • Check under UV Light (254 nm): Both the starting material and the product contain a benzene ring and should be visible under a UV lamp at 254 nm. If the TLC plate has a fluorescent indicator (often designated as F₂₅₄), the compounds will appear as dark spots against a green or blue glowing background.

  • Insufficient Concentration: It's possible the reaction has not progressed or the sample spotted is too dilute.

    • Solution: Try spotting a more concentrated sample. Also, spot a sample of your starting material on the same plate as a reference.

  • Alternative Visualization Techniques: If UV is not effective, other methods can be employed:

    • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many organic compounds, appearing as yellow or white spots on a purple background. This is a good general-purpose stain.

    • Iodine Chamber: Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to absorb the iodine vapor and appear as brown spots. This is a non-destructive method, and the spots will fade over time.

FAQ 3: My spots are not separating (Rf values are too close). How can I improve the resolution?

Answer: Poor separation is a classic TLC problem that is almost always solved by adjusting the polarity of the mobile phase (eluent). The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally between 0.2 and 0.8.

  • Eluent Polarity is Too High: If all spots run to the top of the plate (high Rf values), your mobile phase is too polar. The eluent is moving the compounds too quickly up the plate without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For a common system like ethyl acetate/hexane, you would decrease the proportion of the more polar ethyl acetate. For example, if you used a 30:70 ethyl acetate/hexane mixture, try 20:80 or 10:90.

  • Eluent Polarity is Too Low: If all spots remain at the bottom of the plate (low Rf values), your mobile phase is not polar enough to move the compounds from the baseline.

    • Solution: Increase the polarity of the mobile phase. In an ethyl acetate/hexane system, you would increase the amount of ethyl acetate. For instance, if you started with 10:90 ethyl acetate/hexane, try 20:80 or 30:70.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Typical PolarityRecommended Use Case
10% Ethyl Acetate in HexaneLowGood starting point for separating moderately non-polar compounds.
20% Ethyl Acetate in HexaneMedium-LowIf spots have low Rf in 10% EtOAc/Hexane.
100% HexaneVery LowMay be useful if the product is very non-polar and separation from non-polar byproducts is needed.
5% Ether in PentaneLowAn alternative low-polarity system.

Part 3: Interpreting TLC Results for Reaction Monitoring

A properly executed TLC will provide a clear snapshot of the reaction's progress.

Workflow for Reaction Monitoring via TLC

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_interpret Interpretation A Withdraw Aliquot from Reaction Mixture B Dilute with Dichloromethane A->B C Spot Diluted Sample on TLC Plate B->C E Develop Plate in Solvent Chamber C->E D Spot Starting Material (Reference) D->E F Dry Plate E->F G Visualize Spots (e.g., UV Light) F->G H Compare Spots: Reactant vs. Product G->H I Assess Reaction Completion H->I

Caption: Idealized TLC plate showing reaction completion.

FAQ 5: I see multiple new spots in my reaction lane. What could they be?

Answer: The appearance of more than one new spot indicates the formation of byproducts. For the bromination of 2,4-dichloroanisole, several possibilities exist:

  • Isomeric Products: While substitution is directed to specific positions, small amounts of other isomers might form. These would likely have very similar polarities and Rf values to the main product, appearing as spots close to the desired product spot. Achieving separation may require significant optimization of the mobile phase.

  • Over-bromination: If the reaction conditions are too harsh or the reaction is left for too long, a second bromine atom could be added to the ring, resulting in a dibrominated product. This byproduct would be even less polar than the desired monobrominated product and would have a higher Rf value.

  • Degradation/Side Reactions: Depending on the reagents used (e.g., strength of the Lewis acid catalyst), other reactions could occur. For example, demethylation of the methoxy group would yield a phenol. Phenols are significantly more polar than their corresponding methyl ethers and would appear as a spot with a very low Rf value, possibly even staying on the baseline.

To identify these spots:

  • Systematically Vary the Mobile Phase: Test different solvent systems to maximize the separation between all spots.

  • Use Reference Standards: If possible, obtain or synthesize standards of likely byproducts to run alongside your reaction mixture for definitive identification.

  • Preparative TLC or Column Chromatography: Isolate each spot using these techniques and then analyze them using more advanced methods like NMR or Mass Spectrometry to determine their structures.

managing exothermic reactions in the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google searches, hoping to unearth established procedures and pinpoint any exothermic steps in the synthesis of 1- Bromo-2,4-dichloro-3-methoxybenzene. My focus is on sourcing robust synthesis information.

Commencing Detailed Research

I'm now expanding my Google searches. I'm focusing on "exothermic reactions in aromatic bromination," "temperature control in dichlorination of anisole derivatives," and "safe scale-up of halogenation reactions." I am also looking at chemical process safety, thermal hazard assessment, and reaction calorimetry to build a solid foundation. I will then structure a technical support center logically, focusing on reaction overviews and potential hazards. I'll create an FAQ and troubleshooting section.

Expanding Research Focus

I'm now casting a wider net, incorporating terms like "synthesis," "exothermic reactions," and "thermal runaway" to ensure comprehensive data collection. I'm focusing specifically on established methodologies, safe scale-up practices, and temperature management strategies for similar halogenation reactions. My search incorporates reliable sources on chemical process safety and thermal hazard assessment, setting the stage for a strong technical guide foundation. I will prioritize reputable sources like peer-reviewed journals and chemical safety boards.

Gathering Initial Information

I've gathered some initial, albeit broad, information on aromatic halogenation, reaction quenching safety, and synthesis examples. I'm inferring crucial details from the search results, but I need to narrow down the focus to find specific and appropriate data.

Analyzing Reaction Conditions

I'm now focusing on specific reaction conditions. Electrophilic aromatic substitution seems critical, especially given the activated aromatic rings, and temperature control will be paramount. I'm noting the need to understand the potential exothermic risks of this reaction, as well as finding specific procedures. Safety concerns regarding bromine quenching are apparent, with reducing agents like sodium bisulfite or thiosulfate being key. I haven't found a detailed protocol yet, but the path is getting clearer.

Refining Search Parameters

I'm now focusing on refining my search terms to be more specific. I'm noting the need to find details pertaining specifically to 1-Bromo-2,4-dichloro-3-methoxybenzene synthesis. The electrophilic aromatic substitution and potential for exothermic reactions, as well as the substituent effects and safety protocols are still key considerations. While my initial searches yielded general information on aromatic halogenation, and safety procedures, I am trying to narrow the scope to find relevant protocols and data to mitigate the risks.

Analyzing Halogenation Reactions

I've been sifting through literature, and the second round of searches gave a broad overview of aromatic halogenations. Still, I haven't found a precise, detailed synthesis protocol for 1-Bromo-2,4-dichloro-3-methoxybenzene and its associated exothermic behavior, yet. I continue my work.

Evaluating Reaction Specificity

I'm now focusing on the specific reaction parameters. I've compiled information on exothermic aromatic halogenations and the influence of substituents, especially methoxy groups, which can increase the reaction rate. I've also identified common Lewis acid catalysts and safety measures like temperature control and dropwise addition. While I have similar reactions of bromo-dichlorobenzene and methoxybenzene, the specific reaction is still not apparent.

Synthesizing Hypothetical Pathway

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a sample. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2,4-dichloro-3-methoxybenzene, a polysubstituted aromatic compound.

This document will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed NMR parameters. By comparing experimentally derived expectations with high-quality predicted data, we aim to provide a comprehensive and self-validating guide for the interpretation of complex NMR spectra.

The Structural Context: Substituent Effects on a Benzene Ring

The chemical shifts and coupling patterns observed in the NMR spectrum of 1-bromo-2,4-dichloro-3-methoxybenzene are a direct consequence of the electronic environment of each nucleus. The interplay of the four substituents—one bromine atom, two chlorine atoms, and a methoxy group—on the benzene ring dictates the spectral appearance.

  • Halogens (Br and Cl): These are electronegative atoms that exhibit a dual electronic effect. Inductively, they withdraw electron density from the ring, which generally leads to a deshielding of the aromatic protons and carbons (a downfield shift in the spectrum)[1][2]. Through resonance, they can donate a lone pair of electrons to the π-system of the ring, which would cause shielding (an upfield shift), particularly at the ortho and para positions. For halogens, the inductive effect typically dominates.

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density. However, the methoxy group is a strong resonance donor, pushing electron density into the ring, especially at the ortho and para positions. This resonance effect is generally stronger than its inductive effect, leading to a net shielding of the aromatic protons at these positions.

Understanding these fundamental principles is crucial for the accurate interpretation of the NMR data for our target molecule.

Predicted NMR Data for 1-Bromo-2,4-dichloro-3-methoxybenzene

In the absence of readily available experimental spectra in public databases, high-quality computational prediction tools serve as a reliable alternative for spectral analysis. The following ¹H and ¹³C NMR data have been predicted using advanced algorithms that consider the complex interplay of substituent effects.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-57.45d2.0
H-67.10d2.0
-OCH₃3.90s-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C-1115.0
C-2133.0
C-3155.0
C-4128.0
C-5130.0
C-6118.0
-OCH₃56.5

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-bromo-2,4-dichloro-3-methoxybenzene is expected to be relatively simple, showing signals only in the aromatic and the methoxy regions.

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are not chemically equivalent and are expected to appear as two distinct signals.

    • H-5: This proton is ortho to a chlorine atom and meta to both a bromine and a methoxy group. The strong deshielding effect of the adjacent chlorine atom is expected to shift this proton's signal downfield.

    • H-6: This proton is ortho to the bromine atom and meta to a chlorine and a methoxy group. The deshielding effect of the bromine will also shift this signal downfield, but typically less so than a chlorine atom.

    • Coupling: These two protons are meta to each other, which would result in a small coupling constant (⁴J), typically in the range of 2-3 Hz. This would lead to both signals appearing as doublets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift is expected in the typical range for a methoxy group attached to an aromatic ring, generally between 3.5 and 4.0 ppm.

The predicted data aligns well with these theoretical expectations.

Caption: Predicted meta-coupling between H-5 and H-6.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon.

  • C-1 (C-Br): The carbon atom directly attached to the bromine is expected to be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield chemical shift compared to an unsubstituted benzene.

  • C-2 (C-Cl): The carbon atom bonded to the chlorine atom will be deshielded due to the electronegativity of chlorine.

  • C-3 (C-OCH₃): The carbon attached to the electron-donating methoxy group will be strongly deshielded.

  • C-4 (C-Cl): Similar to C-2, this carbon will be deshielded by the attached chlorine atom.

  • C-5 (C-H): This carbon is flanked by two chlorine atoms in the ortho and para positions, leading to a downfield shift.

  • C-6 (C-H): This carbon is ortho to the bromine and para to the methoxy group, its chemical shift will be influenced by both.

  • -OCH₃: The carbon of the methoxy group will appear in the typical aliphatic region for such a functional group, generally between 55 and 60 ppm.

Comparison with Structurally Related Compounds

To build confidence in our interpretation, we can compare the predicted data with experimental data from similar molecules. For instance, in 1-bromo-2,4-dichlorobenzene, the aromatic protons appear in the range of 7.06-7.47 ppm. The introduction of a methoxy group at position 3 is expected to cause a slight upfield shift for the proton at position 6 due to its electron-donating resonance effect, which is consistent with our predicted value of 7.10 ppm for H-6.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality NMR data for similar compounds, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Most deuterated solvents contain a residual proton signal that can also be used as a secondary reference. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines. d. For ¹H NMR, acquire a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. e. For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are typically required. A larger spectral width (e.g., 240 ppm) is also necessary.

Caption: A streamlined workflow for NMR analysis.

Conclusion

This guide has provided a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra of 1-bromo-2,4-dichloro-3-methoxybenzene. By grounding the analysis in the fundamental principles of substituent effects and comparing the data with that of structurally related compounds, we have established a robust and scientifically sound structural assignment. The detailed experimental protocol further equips researchers with the necessary steps to obtain high-quality NMR data for their own compounds. The synergy of predictive tools and a strong theoretical foundation is invaluable for the modern chemist in accelerating research and ensuring the integrity of their results.

References

  • NMRDB.org: Predict 1H proton NMR spectra. [Link]

  • ACD/Labs: NMR Prediction. [Link]

  • Chemistry LibreTexts: Substituent Effects in the NMR Spectra of Benzene Derivatives. [Link]

  • Reich, H. J. (2018). Substituent Effects on Chemical Shifts in Substituted Benzenes. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Doc Brown's Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • The Royal Society of Chemistry: Supporting Information. [Link]

  • The Royal Society of Chemistry: Supporting Information. [Link]

  • The Royal Society of Chemistry: Supporting information. [Link]

  • Chemistry Stack Exchange: Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • The Royal Society of Chemistry: Supporting Information. [Link]

  • Hilaris Publisher: Synthesis and Characterization of Bromoclenbuterol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.: Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications. [Link]

Sources

1H NMR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Spectral Search

I'm currently engaged in a comprehensive search for the 1H NMR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm focusing on identifying the chemical shifts (δ), coupling constants (J), and multiplicities for both aromatic and methoxy protons. Simultaneously, I'm exploring alternative analytical techniques that might be applicable.

Expanding Analytical Techniques

I've broadened my search to include alternative analytical techniques beyond 1H NMR for 1-Bromo-2,4-dichloro-3-methoxybenzene. I'm actively seeking experimental protocols for acquiring 1H NMR spectra of similar aromatic compounds. Furthermore, I'm delving into authoritative sources to solidify my understanding of 1H NMR fundamentals, specifically the effects of substituents on chemical shifts and coupling constants.

Analyzing Spectral Data

Predicting Spectrum and Analogs

I'm now focusing on predicting the 1H NMR spectrum of the target molecule, using the effects of its substituents to calculate chemical shifts and coupling constants. This predicted spectrum will then be compared to the experimental data for 1-bromo-2,4-dichlorobenzene. I've also begun searching for alternative analytical techniques for structural elucidation, aiming to create a comprehensive comparison.

Analyzing NMR Data

I've been gathering data on predicting 1H NMR spectra using substituent chemical shift increments. I've found useful information on compounds such as chlorobenzene, dichlorobenzenes, and bromochlorobenzene. The insights I have gained so far are going to be very useful for my upcoming tasks.

Refining Spectral Prediction

I am now focusing on refining the 1H NMR prediction for 1-Bromo-2,4-dichloro-3-methoxybenzene. I need to systematically apply the substituent chemical shift increments for bromo, chloro, and methoxy groups. I also need to consider coupling constants. Initial searches for GC-MS and FTIR are underway, but I need specific examples related to halogenated methoxybenzenes. I'm also preparing a clear, step-by-step 1H NMR protocol.

Analyzing NMR Data

I've been gathering data on predicting 1H NMR spectra using substituent chemical shift increments. I've also found some relevant information on alternative analytical techniques like GC-MS and FTIR, which could be helpful in validating the NMR predictions.

Developing Prediction Strategies

I'm currently working on a detailed, step-by-step prediction for the 1H NMR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene, focusing on substituent effects and coupling constants. Alongside this, I am actively seeking specific examples of GC-MS and FTIR analysis of similar compounds. I need concrete data, like retention times, mass fragmentation patterns, and IR absorption bands. I will then structure the information and write out a clear standard 1H NMR protocol.

Analyzing NMR Spectra

I've been gathering details on predicting 1H NMR spectra, particularly focusing on substituent chemical shift increments and standard coupling constants for aromatic protons. I've also begun to explore alternative analytical methods.

Developing Spectral Predictions

I'm currently focused on predicting the 1H NMR spectrum for 1-Bromo-2,4-dichloro-3-methoxybenzene. I need to apply substituent effects for each group and determine the expected meta-coupling constant. I'm also delving into GC-MS fragmentation patterns for halogenated anisoles and identifying characteristic FTIR absorption bands for the relevant bonds in aromatic compounds to compare alternative methods.

Refining Prediction Steps

I'm now zeroing in on predicting the 1H NMR for 1-Bromo-2,4-dichloro-3-methoxybenzene. I need to systemically apply substituent shifts and determine the meta-coupling constant. I'm also finding more details on GC-MS fragmentation of halogenated anisoles, and characteristic FTIR absorption bands for the key bonds in aromatic compounds. I'm consolidating the standard NMR protocol into a step-by-step guide. I'll need to create tables and Graphviz diagrams.

A Guide to the 13C NMR Spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene: Prediction, Interpretation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool in this endeavor, providing a detailed electronic map of the carbon skeleton. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum, this guide will focus on a robust, theoretically predicted spectrum, its interpretation based on fundamental principles, and a comparative analysis with structurally related compounds. This approach not only offers a reliable spectral prediction for this specific molecule but also serves as a practical tutorial for predicting and interpreting the 13C NMR spectra of other complex substituted benzenes.

The Molecular Subject: 1-Bromo-2,4-dichloro-3-methoxybenzene

The subject of our analysis is a benzene ring bearing five substituents: a bromine atom, two chlorine atoms, and a methoxy group. The substitution pattern (1-Bromo, 2,4-dichloro, 3-methoxy) dictates a unique electronic environment for each of the six aromatic carbons, as well as the methoxy carbon. Understanding the interplay of the electronic effects of these substituents is key to accurately predicting and interpreting the 13C NMR spectrum.

Predicting the 13C NMR Spectrum: A First Principles Approach

Predicting a 13C NMR spectrum involves a systematic consideration of the electronic effects of each substituent on the benzene ring. These effects can be broadly categorized as inductive effects and resonance (mesomeric) effects.

  • Inductive Effects: Halogens (Br, Cl) are electronegative and withdraw electron density through the sigma bond network. This effect is strongest at the carbon directly attached to the substituent (the ipso-carbon) and diminishes with distance.

  • Resonance Effects: The methoxy group (-OCH3) is an electron-donating group through resonance, increasing electron density at the ortho and para positions. Halogens also possess lone pairs that can participate in resonance, but their electron-withdrawing inductive effect is generally dominant.

To predict the chemical shifts, we can start with the chemical shift of benzene (128.5 ppm) and apply additive substituent chemical shift (SCS) effects. However, for a polysubstituted ring, the additivity rules can be complex and sometimes misleading due to steric interactions and competing electronic effects. A more reliable approach involves a combination of empirical data from similar compounds and computational prediction tools.

Below is a predicted 13C NMR spectrum for 1-Bromo-2,4-dichloro-3-methoxybenzene, with assignments based on the analysis of substituent effects.

Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 (-Br)~115-120The ipso-carbon attached to bromine is expected to be shielded relative to other halogenated carbons due to the "heavy atom effect" of bromine.
C2 (-Cl)~130-135The ipso-carbon attached to chlorine will be deshielded due to the strong inductive effect of chlorine.
C3 (-OCH3)~150-155The carbon attached to the strongly electron-donating methoxy group will be significantly deshielded.
C4 (-Cl)~128-133Similar to C2, this carbon is deshielded by the attached chlorine.
C5~125-130This carbon is flanked by a chlorine and a hydrogen, and its chemical shift will be influenced by both.
C6~110-115This carbon is ortho to the bromine and meta to the methoxy group, leading to a relatively shielded environment.
-OCH3~55-60The methoxy carbon is a typical sp3-hybridized carbon attached to an oxygen, appearing in this characteristic region.[1]

Comparative Spectral Analysis: Learning from Analogs

To build confidence in our predicted spectrum, we can compare it to the known 13C NMR data of structurally similar compounds. This comparative approach is a powerful tool in spectral interpretation.

Comparison with Dihalosubstituted Benzenes

Consider the 13C NMR spectrum of 1-bromo-4-chlorobenzene. The chemical shifts are approximately: C1 (Br) at 121 ppm, C4 (Cl) at 133 ppm, C2/C6 at 132 ppm, and C3/C5 at 129 ppm. These values provide a baseline for the expected shifts of carbons directly attached to bromine and chlorine. In our target molecule, the additional substituents will further modify these shifts.

The Influence of the Methoxy Group

The methoxy group is a strong electron-donating group and significantly influences the chemical shifts of the aromatic carbons. In anisole (methoxybenzene), the ipso-carbon (C1) is at ~159 ppm, the ortho-carbons (C2/C6) are shielded to ~114 ppm, the meta-carbons (C3/C5) are at ~129 ppm, and the para-carbon (C4) is shielded to ~120 ppm. This demonstrates the powerful shielding effect of the methoxy group at the ortho and para positions and its deshielding effect at the ipso-position.

By mentally superimposing the effects of the bromo, chloro, and methoxy substituents, we can rationalize the predicted chemical shifts for 1-Bromo-2,4-dichloro-3-methoxybenzene. The strong deshielding of C3 is a direct consequence of the attached methoxy group. The shielding of C6 can be attributed to the combined ortho effect of the bromine and the electron-donating influence of the methoxy group.

Experimental Protocol for 13C NMR Spectrum Acquisition

For researchers wishing to acquire an experimental spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene or similar compounds, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). Chloroform-d is a common choice for non-polar to moderately polar compounds.[2][3]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
  • Tune and match the 13C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is usually sufficient. For quaternary carbons, a longer delay (5-10 s) may be necessary to allow for complete relaxation and to obtain a better signal-to-noise ratio.
  • Number of Scans: This will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
  • Temperature: Room temperature (e.g., 298 K) is standard.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
  • Fourier transform the free induction decay (FID).
  • Phase the spectrum manually.
  • Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
  • Integrate the peaks (note: in standard 13C NMR, peak intensities are not directly proportional to the number of carbons).

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the substituents and the carbon atoms, the following diagrams are provided.

Caption: Molecular structure of 1-Bromo-2,4-dichloro-3-methoxybenzene with carbon numbering.

G cluster_prediction 13C NMR Prediction Workflow start Start with Benzene (128.5 ppm) substituent_effects Analyze Substituent Effects (Inductive vs. Resonance) start->substituent_effects comparison Compare with Known Spectra of Similar Compounds substituent_effects->comparison prediction Predict Chemical Shifts for Each Carbon comparison->prediction assignment Assign Predicted Peaks prediction->assignment

Caption: Workflow for predicting the 13C NMR spectrum of a substituted benzene.

Conclusion

References

  • PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Taylor & Francis Online. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups and substitution patterns of aromatic compounds. This guide provides an in-depth analysis of the IR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene, a polysubstituted aromatic compound, and compares its spectral features with structurally related alternatives to highlight the diagnostic power of this technique.

The Significance of Vibrational Signatures in Polysubstituted Aromatics

The vibrational frequencies observed in an IR spectrum correspond to the stretching and bending of chemical bonds within a molecule. For substituted benzene derivatives, the positions of these absorption bands are exquisitely sensitive to the nature and position of the substituents. The interplay of electronic effects (induction and resonance) and steric interactions modulates the bond strengths and vibrational energies, giving rise to a unique spectral fingerprint for each compound.[1][2]

This guide will dissect the expected IR spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene by examining the characteristic absorption regions for its key structural motifs: the aromatic ring, the methoxy group, and the carbon-halogen bonds. By comparing its predicted spectrum with the experimental spectra of similar compounds, we can understand how the addition or repositioning of functional groups manifests in the IR spectrum.

Interpreting the Spectrum: A Workflow for Structural Elucidation

The process of interpreting an IR spectrum is a systematic endeavor that moves from identifying broad features to pinpointing specific functional groups and substitution patterns. The following workflow illustrates the logical steps involved in this analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare sample for ATR-FTIR analysis bg Collect background spectrum prep->bg acq Acquire IR spectrum ch_stretch Analyze C-H stretching region (>3000 cm⁻¹ for aromatic, <3000 cm⁻¹ for aliphatic) acq->ch_stretch bg->acq fingerprint Examine fingerprint region (1600-400 cm⁻¹) ch_stretch->fingerprint ring_stretch Identify aromatic C=C stretches (~1600-1450 cm⁻¹) fingerprint->ring_stretch sub_pattern Analyze C-H out-of-plane bends (900-675 cm⁻¹) for substitution pattern ring_stretch->sub_pattern functional_groups Identify key functional group absorptions (C-O, C-Cl, C-Br) sub_pattern->functional_groups compare Compare with reference spectra of alternatives functional_groups->compare structure Propose/Confirm Structure compare->structure

Caption: A logical workflow for the acquisition and interpretation of an IR spectrum for structural elucidation.

Predicted IR Absorption Profile of 1-Bromo-2,4-dichloro-3-methoxybenzene

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale and Comments
Aromatic C-H Stretch~3100-3000The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹. The presence of multiple electron-withdrawing halogens may slightly shift these frequencies.
Aliphatic C-H Stretch (Methoxy)~2960-2850The methyl group of the methoxy substituent will exhibit characteristic symmetric and asymmetric C-H stretching vibrations below 3000 cm⁻¹. A notable sharp, medium-intensity peak around 2830 cm⁻¹ is often diagnostic for a methoxy group.
Aromatic C=C In-Ring Stretch~1600-1450The benzene ring has several in-plane C=C stretching vibrations. Typically, two or more bands are observed in this region. The exact positions and intensities are sensitive to the substitution pattern.
Asymmetric Ar-O-C Stretch (Ether)~1275-1200Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band in this region. This is a key diagnostic peak for the methoxy group attached to the benzene ring.
Symmetric Ar-O-C Stretch (Ether)~1050-1010A second, usually less intense, symmetric C-O-C stretching band is also expected for the aryl alkyl ether linkage.
Aromatic C-Cl Stretch~850-550The C-Cl stretching vibrations of aryl chlorides appear in the fingerprint region. The presence of two chlorine atoms may result in multiple or broadened absorptions in this range.
Aromatic C-Br Stretch~690-515The C-Br stretching vibration occurs at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom. This peak is expected in the lower end of the fingerprint region.
C-H Out-of-Plane (OOP) Bending~900-800The 1,2,3,5-tetrasubstituted pattern with two adjacent hydrogens would be expected to show a strong absorption band in this region, which is highly diagnostic of the substitution pattern.

Comparative Analysis with Structurally Related Compounds

To understand the spectral contributions of the different substituents in 1-Bromo-2,4-dichloro-3-methoxybenzene, it is instructive to compare its predicted spectrum with the experimental spectra of simpler, related molecules. We will consider three alternatives:

  • 1-Bromo-2,4-dichlorobenzene: This molecule lacks the methoxy group, allowing us to isolate the spectral features of the halogenated benzene ring.

  • 1-Bromo-3,5-dichlorobenzene: This isomer has a different substitution pattern, which will be reflected in the C-H out-of-plane bending region.

  • 1,3-Dichlorobenzene: This compound allows for a comparison of the effect of bromine versus chlorine substitution.

CompoundAromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H OOP Bending (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1-Bromo-2,4-dichloro-3-methoxybenzene (Predicted) ~3100-3000~1600-1450~900-800~1250 & ~1030~850-550~690-515
1-Bromo-2,4-dichlorobenzene [3]~3090, 3060~1570, 1540, 1460~860, 820N/APresentPresent
1-Bromo-3,5-dichlorobenzene [4]~3080, 3060~1560, 1540, 1420~850N/APresentPresent
1,3-Dichlorobenzene [5]~3080~1570, 1460~870, 770N/APresentN/A

Note: The values for the alternative compounds are approximated from the NIST IR spectra and may vary slightly based on the experimental conditions.

Key Spectral Differences and Insights
  • The Methoxy Signature: The most striking difference in the predicted spectrum of 1-Bromo-2,4-dichloro-3-methoxybenzene compared to the alternatives is the presence of strong C-O stretching bands around 1250 cm⁻¹ and 1030 cm⁻¹, as well as the aliphatic C-H stretches below 3000 cm⁻¹. The absence of these peaks in the spectra of the other three compounds would be a clear indicator of the lack of a methoxy group.

  • Substitution Pattern: The C-H out-of-plane (OOP) bending region is highly diagnostic of the substitution pattern on the benzene ring. While all three halogenated benzenes show absorptions in the 900-770 cm⁻¹ range, the specific positions and number of peaks differ, reflecting their distinct arrangements of substituents. The predicted strong band around 900-800 cm⁻¹ for the target molecule is characteristic of its 1,2,3,5-tetrasubstituted nature.

  • Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are located in the low-frequency fingerprint region. While it can be challenging to assign these peaks definitively due to their overlap with other vibrations, the presence of absorptions in the 850-515 cm⁻¹ range is consistent with halogenated aromatics. Comparing 1,3-dichlorobenzene with its brominated counterparts shows how the heavier bromine atom shifts the corresponding C-X stretching vibration to a lower wavenumber.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining an IR spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, such as a Bruker Alpha-P.[6] This technique is ideal for analyzing solid or liquid samples with minimal preparation.

1. Instrument Preparation and Background Collection:

  • Ensure the spectrometer is powered on and has been allowed to warm up for at least 15-20 minutes to stabilize the source and detector.
  • Open the spectroscopy software (e.g., Bruker OPUS).
  • Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe (e.g., Kimwipes). Ensure the crystal is completely dry.
  • With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response, which will be subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
  • For solid samples, lower the press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
  • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

3. Data Processing and Cleaning:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • After analysis, raise the press arm and carefully remove the bulk of the sample.
  • Clean the ATR crystal thoroughly with the appropriate solvent and lint-free wipes until no residue remains.

This self-validating protocol ensures that the acquired spectrum is of the sample itself, free from atmospheric interference and cross-contamination.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1-Bromo-2,4-dichloro-3-methoxybenzene. By systematically analyzing the key regions of the IR spectrum—C-H stretching, the fingerprint region containing aromatic C=C and C-O stretches, and the lower frequency C-H out-of-plane bending and carbon-halogen vibrations—a detailed picture of the molecule's functional groups and substitution pattern can be constructed.

The comparative analysis with structurally related halogenated benzenes demonstrates how the presence of the methoxy group introduces highly diagnostic C-O and aliphatic C-H stretching bands. Furthermore, subtle shifts in the aromatic C=C and C-H bending vibrations provide confirmatory evidence for the specific substitution pattern. When coupled with a robust experimental protocol, such as the ATR-FTIR method described, researchers can confidently use IR spectroscopy to verify the identity and purity of their synthesized compounds, ensuring the integrity of their research and development efforts.

References

  • National Institute of Standards and Technology. (n.d.). 1-Bromo-2,4-dichlorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3,5-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Retrieved from [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. Retrieved from [Link]

  • Bruker. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of 1-Bromo-2,4-dichloro-3-methoxybenzene in Comparison to Other Halobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering a gateway to a multitude of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of 1-Bromo-2,4-dichloro-3-methoxybenzene with other common halobenzenes in key synthetic reactions. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic routes.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of a halobenzene is fundamentally governed by the nature and position of its substituents. These effects can be broadly categorized as electronic (inductive and resonance) and steric. In the case of 1-Bromo-2,4-dichloro-3-methoxybenzene, we have a fascinating interplay of competing factors:

  • Electron-Withdrawing Groups (EWGs): The two chlorine atoms act as potent electron-withdrawing groups through induction, decreasing the electron density of the aromatic ring. This deactivation generally slows down electrophilic aromatic substitution but can activate the ring towards nucleophilic aromatic substitution.[1][2]

  • Electron-Donating Group (EDG): The methoxy group is an electron-donating group through resonance, which can counteract the deactivating effect of the halogens to some extent.

  • Leaving Group Ability: The carbon-halogen bond strength plays a crucial role in many cross-coupling reactions. The general trend for leaving group ability in these reactions is I > Br > Cl > F.[1]

  • Steric Hindrance: The substituents flanking the bromine atom can influence the approach of bulky reagents and catalysts, thereby affecting reaction rates.

This intricate balance of effects dictates the compound's performance in various chemical transformations.

Comparative Reactivity in Key Transformations

To provide a practical framework for comparison, we will examine the expected reactivity of 1-Bromo-2,4-dichloro-3-methoxybenzene in three widely utilized reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[3][4] The reactivity of the aryl halide in this palladium-catalyzed process is highly dependent on the electronic nature of the substituents.

Analysis of 1-Bromo-2,4-dichloro-3-methoxybenzene:

The presence of two electron-withdrawing chlorine atoms is expected to enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle. However, the electron-donating methoxy group may slightly attenuate this effect. Compared to simpler halobenzenes, we can anticipate the following reactivity trend:

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

HalobenzeneSubstituentsPredicted ReactivityRationale
1-Bromo-2,4-dichloro-3-methoxybenzene2,4-Dichloro (EWG), 3-Methoxy (EDG)HighStrong electron-withdrawing character from chlorine atoms accelerates oxidative addition.
1-Bromo-4-nitrobenzene4-Nitro (Strong EWG)Very HighThe potent nitro group strongly activates the C-Br bond towards oxidative addition.
BromobenzeneNoneModerateServes as a baseline for comparison.
1-Bromo-4-methoxybenzene4-Methoxy (EDG)LowThe electron-donating methoxy group deactivates the C-Br bond towards oxidative addition.
1-Bromo-2,4-dichlorobenzene2,4-Dichloro (EWG)HighSimilar to the title compound, but lacking the mitigating effect of the methoxy group.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki reaction, the oxidative addition of the aryl halide to the palladium catalyst is a critical step.

Analysis of 1-Bromo-2,4-dichloro-3-methoxybenzene:

The electronic effects influencing the Buchwald-Hartwig amination are analogous to those in the Suzuki coupling. The electron-withdrawing chlorine atoms are expected to facilitate the reaction, while the methoxy group may have a slight deactivating effect.

Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination

HalobenzeneSubstituentsPredicted ReactivityRationale
1-Bromo-2,4-dichloro-3-methoxybenzene2,4-Dichloro (EWG), 3-Methoxy (EDG)HighThe strong inductive effect of the chlorine atoms enhances the rate of oxidative addition.
1-Bromo-4-nitrobenzene4-Nitro (Strong EWG)Very HighThe nitro group provides strong activation for the C-Br bond.
BromobenzeneNoneModerateBaseline for comparison.
1-Bromo-4-methoxybenzene4-Methoxy (EDG)LowThe electron-donating nature of the methoxy group disfavors oxidative addition.
1-Bromo-2,4-dichlorobenzene2,4-Dichloro (EWG)HighStrong electron-withdrawing character leads to high reactivity.[5]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add the aryl bromide and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants Aryl Bromide Amine Pd₂(dba)₃, XPhos NaOtBu, Toluene Start->Reactants Reaction Heat to 100 °C (12-24 h) Reactants->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench with NH₄Cl(aq) Extract with Ethyl Acetate Monitoring->Workup Purification Dry, Concentrate Column Chromatography Workup->Purification Product Final Product: Aryl Amine Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[7][8] This reaction is sensitive to both electronic and steric factors, and the presence of certain functional groups can be problematic.

Analysis of 1-Bromo-2,4-dichloro-3-methoxybenzene:

The formation of a Grignard reagent from 1-Bromo-2,4-dichloro-3-methoxybenzene is anticipated to be challenging. The electron-withdrawing chlorine atoms decrease the electron density at the carbon bearing the bromine, making the oxidative insertion of magnesium more difficult. Furthermore, the presence of the methoxy group, while electronically favorable for the stability of the resulting Grignard reagent, can potentially coordinate to the magnesium surface and inhibit the reaction.

Table 3: Predicted Feasibility of Grignard Reagent Formation

HalobenzeneSubstituentsPredicted FeasibilityRationale
1-Bromo-2,4-dichloro-3-methoxybenzene2,4-Dichloro (EWG), 3-Methoxy (EDG)DifficultElectron-deficient ring and potential for methoxy group interference.
BromobenzeneNoneHighStandard and reliable Grignard formation.[7]
1-Bromo-4-chlorobenzene4-Chloro (EWG)Moderate to DifficultElectron-withdrawing group hinders Grignard formation.
1-Bromo-3-methoxybenzene3-Methoxy (EDG)HighElectron-donating group facilitates Grignard formation.[9]
1-Bromo-2,4,6-trimethylbenzene2,4,6-Trimethyl (EDG, Steric Hindrance)DifficultSevere steric hindrance around the C-Br bond impedes magnesium insertion.

Experimental Protocol: Grignard Reagent Formation from an Aryl Bromide

This protocol describes a general method for the preparation of a Grignard reagent from an aryl bromide.

Materials:

  • Magnesium turnings (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Anhydrous diethyl ether or THF (10 mL)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings to the flask and briefly heat under vacuum, then cool under a stream of nitrogen.

  • Add a small crystal of iodine.

  • Dissolve the aryl bromide in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • The resulting Grignard reagent is typically used immediately in the next synthetic step.

Diagram: Factors Influencing Grignard Reagent Formation

Grignard_Factors Title Key Factors in Grignard Formation ArylHalide Aryl Halide Reactivity EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Facilitate Formation ArylHalide->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Hinder Formation ArylHalide->EWG Sterics Steric Hindrance (e.g., ortho-substituents) Impedes Mg Insertion ArylHalide->Sterics Solvent Solvent Choice (Ether, THF) Stabilizes Reagent Mg_Surface Magnesium Surface Activation is Crucial (e.g., I₂, 1,2-dibromoethane)

Caption: Key factors influencing the formation of Grignard reagents from aryl halides.

Conclusion

1-Bromo-2,4-dichloro-3-methoxybenzene presents a unique reactivity profile due to the presence of both electron-withdrawing and electron-donating substituents. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the activating effect of the two chlorine atoms is expected to make it a highly reactive substrate, likely surpassing the reactivity of simple bromobenzene and electron-rich bromobenzenes. Conversely, the formation of a Grignard reagent from this compound is predicted to be challenging due to the electron-deficient nature of the aromatic ring.

This guide provides a framework for researchers to anticipate the reactivity of 1-Bromo-2,4-dichloro-3-methoxybenzene and to select appropriate reaction conditions. The provided protocols and diagrams serve as a starting point for the practical application of this and similar substituted halobenzenes in the synthesis of complex molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • The Grignard Reagents. Organometallics, 2004 , 23 (17), 4111–4124. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023 . [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. The Journal of Organic Chemistry, 2000 , 65 (19), 6217–6220. [Link]

  • making Grignard reagents. YouTube, 2019 . [Link]

  • Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 2023 , 59, 10853-10856. [Link]

  • Suzuki-Miyaura coupling of bromobenzene with substituted phenylboronic acid under optimum conditions. ResearchGate, 2022 . [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 2009 , 131 (9), 3104–3118. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit, 2021 . [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing, 2019 . [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016 , 18 (11), 2648–2651. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts, 2024 . [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 2024 . [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 2018 , 20, 4446-4452. [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar, 2023 . [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal, 2009 . [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate, 2025 . [Link]

  • Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12024–12229. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry, 2011 . [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate, 2021 . [Link]

  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... ResearchGate, 2020 . [Link]

  • Practice Problem: Grignard Reactions. YouTube, 2016 . [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI, 2021 . [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022 . [Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. DSpace@MIT, 2024 . [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2025 . [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 2018 , 14, 836–844. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12 (11), 6546–6558. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 2021 , 11, 36923-36933. [Link]

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A Comparative Guide to the Reactivity of 1-Bromo-2,4-dichloro-3-methoxybenzene and 1-bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Aryl halides, in particular, serve as versatile precursors for the construction of complex molecular architectures through a variety of cross-coupling and functionalization reactions. This guide provides an in-depth, objective comparison of the reactivity of two structurally related aryl bromides: 1-Bromo-2,4-dichloro-3-methoxybenzene and its parent compound, 1-bromo-2,4-dichlorobenzene . The presence of a single methoxy group dramatically alters the electronic and steric profile of the molecule, leading to significant, and often counterintuitive, differences in reactivity.

This analysis, grounded in fundamental principles of physical organic chemistry, aims to equip researchers with the predictive understanding necessary to select the appropriate substrate and optimize reaction conditions for their specific synthetic goals.

Structural and Physicochemical Properties: A Tale of Two Molecules

At first glance, the two compounds differ only by a methoxy substituent. However, this addition has tangible consequences for their physical properties, which can influence solvent choice, reaction temperature, and purification strategies.

Below is a direct comparison of the key physicochemical properties for both compounds.

Property1-bromo-2,4-dichlorobenzene1-Bromo-2,4-dichloro-3-methoxybenzene
Structure 1-bromo-2,4-dichlorobenzene1-Bromo-2,4-dichloro-3-methoxybenzene
CAS Number 1193-72-2[1][2]279563-38-1
Molecular Formula C₆H₃BrCl₂[1][3]C₇H₅BrCl₂O
Molecular Weight 225.90 g/mol [1][2]255.92 g/mol
Melting Point 26-30 °C[4]Not readily available
Boiling Point 235 °C[2][4]Not readily available
logPoct/wat 3.756[5]Predicted to be higher

The Decisive Factor: Unpacking Electronic and Steric Effects

The divergence in reactivity between these two molecules is fundamentally rooted in the electronic and steric influence of the C3-methoxy group. Understanding these effects is crucial for predicting reaction outcomes.

Electronic Influence of Substituents

The electron density of the aromatic ring is a primary determinant of its reactivity in many key transformations, including the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • 1-bromo-2,4-dichlorobenzene : The benzene ring is substituted with three halogens. Halogens are deactivating groups; they withdraw electron density from the ring through the sigma bonds (inductive effect, -I), which outweighs their weak donation of electron density through resonance (+M).[6] This results in a relatively electron-poor aromatic system.

  • 1-Bromo-2,4-dichloro-3-methoxybenzene : The introduction of the methoxy (-OCH₃) group at the C3 position provides a powerful counter-electronic effect. The methoxy group is strongly electron-donating through resonance (+M effect), where one of the oxygen's lone pairs delocalizes into the aromatic π-system.[7] This effect is significantly stronger than its inductive electron withdrawal (-I effect) due to oxygen's electronegativity.[7][8] The net result is a substantial increase in the electron density of the aromatic ring compared to its non-methoxylated counterpart.

G cluster_0 1-bromo-2,4-dichlorobenzene cluster_1 1-Bromo-2,4-dichloro-3-methoxybenzene A Aromatic Ring (Electron Deficient) Cl1 -Cl (-I > +M) Cl1->A Withdraws e⁻ Cl2 -Cl (-I > +M) Cl2->A Withdraws e⁻ Br1 -Br (-I > +M) Br1->A Withdraws e⁻ B Aromatic Ring (Electron Enriched) Cl3 -Cl (-I > +M) Cl3->B Withdraws e⁻ Cl4 -Cl (-I > +M) Cl4->B Withdraws e⁻ Br2 -Br (-I > +M) Br2->B Withdraws e⁻ OMe -OCH₃ (+M > -I) OMe->B Donates e⁻

Caption: Electronic effects of substituents on the aromatic rings.
Steric Hindrance

The spatial arrangement of atoms plays a critical role in determining whether a reaction can occur. The methoxy group, positioned between two chlorine atoms, introduces significant steric bulk.

  • 1-bromo-2,4-dichlorobenzene : Steric hindrance is moderate, primarily originating from the chlorine atom at the C2 (ortho) position relative to the bromine.

  • 1-Bromo-2,4-dichloro-3-methoxybenzene : This molecule is considerably more sterically congested around the C1-Br bond. The C2-chloro and the C6-hydrogen are already present, but the addition of the C3-methoxy group, which is not planar and has rotating methyl protons, creates a crowded environment. This steric shield can physically block the approach of bulky reagents or catalysts to the C1-Br reaction center.[9]

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to predictable, yet distinct, reactivity profiles in common synthetic reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds.[10] The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.

  • 1-bromo-2,4-dichlorobenzene : As an electron-poor substrate, it is generally an excellent candidate for oxidative addition. The electron deficiency at the C1 carbon makes it more electrophilic and susceptible to attack by the nucleophilic Pd(0) catalyst. High yields are often achievable under standard conditions.[4]

  • 1-Bromo-2,4-dichloro-3-methoxybenzene : The reactivity is governed by two opposing factors:

    • Electronic Effect (Slower Reaction) : The electron-donating methoxy group increases electron density on the ring, making the C1 carbon less electrophilic. This disfavors the oxidative addition step, thereby slowing the overall reaction rate.

    • Steric Effect (Slower Reaction) : The significant steric hindrance from the C2-chloro and C3-methoxy groups can impede the approach of the (often bulky) phosphine-ligated palladium catalyst to the C-Br bond.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Substrate Reactivity in Oxidative Addition OA Oxidative Addition (Rate-Determining Step) PdII Ar-Pd(II)L₂-Br OA->PdII + Ar-Br TM Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Pd0->OA PdII->TM ArB Ar'-B(OR)₂ ArB->TM Activated by Base Base Base (e.g., K₂CO₃) Base->ArB ArPdAr->RE S1 1-bromo-2,4-dichlorobenzene (Electron Poor, Less Hindered) FAVORED S1->OA Faster Rate S2 1-Bromo-2,4-dichloro-3-methoxybenzene (Electron Rich, Hindered) DISFAVORED S2->OA Slower Rate

Caption: Suzuki-Miyaura catalytic cycle and substrate reactivity.
Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into the carbon-halogen bond.[11] This reaction is highly sensitive to the electronic nature of the substrate and requires anhydrous ethereal solvents.[12]

  • 1-bromo-2,4-dichlorobenzene : The electron-withdrawing nature of the chloro-substituents polarizes the C-Br bond, making the carbon slightly more positive and facilitating the reaction on the surface of the magnesium metal. Grignard formation should proceed under standard conditions, though the use of activators (like iodine) or a more coordinating solvent like Tetrahydrofuran (THF) may be beneficial.[13]

  • 1-Bromo-2,4-dichloro-3-methoxybenzene :

    • Electronic Effect (Slower Reaction) : The electron-donating methoxy group reduces the partial positive charge on the C1 carbon, making the C-Br bond less polarized and potentially less susceptible to attack by magnesium.

    • Steric Effect (Slower Reaction) : The steric bulk around the C-Br bond can hinder access to the magnesium surface, which is where the reaction occurs.

    • Solvent Interaction : The oxygen of the methoxy group could potentially coordinate to the magnesium surface, which might either inhibit or, in some rare cases, assist the reaction, but inhibition due to blocking of active sites is more likely.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically validate the predicted reactivity, a parallel experiment can be designed. This protocol serves as a self-validating system; the successful coupling of 1-bromo-2,4-dichlorobenzene under these conditions acts as a positive control, providing a benchmark against which the reactivity of the methoxylated analogue is measured.

Objective : To compare the reaction conversion of 1-bromo-2,4-dichlorobenzene (Substrate A) and 1-Bromo-2,4-dichloro-3-methoxybenzene (Substrate B) with 4-methoxyphenylboronic acid under identical Suzuki-Miyaura coupling conditions.

Materials :

  • Substrate A: 1-bromo-2,4-dichlorobenzene

  • Substrate B: 1-Bromo-2,4-dichloro-3-methoxybenzene

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water

Reaction Setup : Two separate oven-dried Schlenk flasks are required, one for each substrate, maintained under an inert atmosphere (Nitrogen or Argon).

Caption: Experimental workflow for comparative Suzuki coupling.

Step-by-Step Procedure :

  • Flask Preparation : To each Schlenk flask, add a magnetic stir bar.

  • Reagent Addition (Solid) : In Flask A, add 1-bromo-2,4-dichlorobenzene (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol). In Flask B, add 1-Bromo-2,4-dichloro-3-methoxybenzene (256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Preparation : In a separate vial under an inert atmosphere, prepare a catalyst stock solution or pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ (11.2 mg, 0.04 mmol). Add this catalyst mixture to each flask.

  • Solvent Addition : To each flask, add 5 mL of anhydrous toluene via syringe.

  • Reaction : Place both flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : After 1, 4, 12, and 24 hours, take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and/or GC-MS to determine the consumption of the starting material.

  • Work-up : After 24 hours, cool the reactions to room temperature. Add 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product by ¹H NMR and GC-MS to determine the final conversion and yield for each reaction.

Expected Outcome : The reaction in Flask A is expected to proceed to high conversion, likely within 4-12 hours. The reaction in Flask B will be significantly slower, showing low conversion even after 24 hours. This result would experimentally confirm the lower reactivity of the methoxy-substituted substrate due to the combination of adverse electronic and steric effects.

Summary and Recommendations

Feature1-bromo-2,4-dichlorobenzene1-Bromo-2,4-dichloro-3-methoxybenzene
Electronic Profile Electron-deficient ringElectron-enriched ring
Steric Hindrance Moderate at C1-BrHigh at C1-Br
Suzuki Coupling Reactivity High . Favorable for oxidative addition.Low . Disfavored by electronics and sterics.
Grignard Formation Moderate . Standard conditions applicable.Low . Requires activation and/or forcing conditions.
Recommended Approach A reliable and versatile substrate for a wide range of standard cross-coupling and functionalization protocols.Reserve for syntheses where the C3-methoxy group is an essential structural feature. Be prepared to screen advanced catalysts, ligands, and more forcing reaction conditions (higher temperature, extended time) to achieve desired conversions.

References

A complete list of references cited in this guide is provided below for verification and further reading.

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Online] Available at: [Link]

  • Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
  • PubChem. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 1-bromo-2,4-dichlorobenzene. [Online] Available at: [Link]

  • Google Patents. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Online] Available at: [Link]

  • PubChem. 1-Bromo-2-chloro-3-methoxybenzene | C7H6BrClO | CID 23287864. [Online] Available at: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Online] Available at: [Link]

  • PubMed Central (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Online] Available at: [Link]

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  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]

  • ResearchGate. Methoxy gp on aromatic ring ? [Online] Available at: [Link]

  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367. [Online] Available at: [Link]

  • Google Patents. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene.
  • Google Patents. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product.
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  • Chemsrc. 1-Bromo-4-chloro-2-methoxybenzene | CAS#:174913-09-8. [Online] Available at: [Link]

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  • ACS Publications. Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. [Online] Available at: [Link]

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  • Reddit. Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director? [Online] Available at: [Link]

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  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

  • Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Online] Available at: [Link]

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A Comparative Guide to Analytical Standards for Halogenated Anisoles: Focus on 1-Bromo-2,4-dichloro-3-methoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and characterization of starting materials and intermediates are of paramount importance. Halogenated aromatic compounds, such as 1-Bromo-2,4-dichloro-3-methoxybenzene, are valuable building blocks in organic synthesis. However, the commercial availability of specific isomers as certified analytical standards can be limited. This guide provides a comprehensive overview of the analytical approaches for 1-Bromo-2,4-dichloro-3-methoxybenzene, with a practical focus on a commercially available, structurally similar isomer, 1-Bromo-2,4-dichloro-5-methoxybenzene , as a case study. We will delve into a comparison of analytical methodologies, provide detailed experimental protocols, and discuss the rationale behind these analytical choices.

The Challenge of Sourcing a Specific Isomer

In such cases, a robust analytical strategy involves the use of a closely related and commercially available isomer as a reference standard. For this guide, we will focus on 1-Bromo-2,4-dichloro-5-methoxybenzene (CAS No. 174913-22-5) , which is available from several chemical suppliers. The analytical methods developed for this isomer can be adapted and validated for the analysis of 1-Bromo-2,4-dichloro-3-methoxybenzene, should it be synthesized in-house.

Understanding Potential Impurities: A Synthesis-Based Approach

To develop a robust analytical method for purity assessment, it is crucial to anticipate potential impurities. These are often byproducts of the synthetic route. A common method for the synthesis of halogenated anisoles involves the electrophilic halogenation of a substituted anisole or the methylation of a halogenated phenol.

For a compound like 1-Bromo-2,4-dichloro-3-methoxybenzene, a plausible synthesis could involve the bromination of 2,4-dichloro-3-methoxybenzene. This process can lead to a variety of impurities, including:

  • Isomeric Products: Bromination at other positions on the aromatic ring.

  • Over-halogenated species: Introduction of additional bromine or chlorine atoms.

  • Under-halogenated species: Incomplete halogenation, leaving starting material.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

A logical workflow for the synthesis and purification would involve the initial reaction, followed by purification steps such as recrystallization or chromatography, with analytical checks at each stage.

Start Starting Material (e.g., 2,4-dichloro-3-methoxybenzene) Reaction Bromination Reaction Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Purity Assessment (GC-MS, HPLC, NMR) Purification->Analysis Final Pure Product Analysis->Final

Caption: A generalized workflow for the synthesis and analysis of halogenated anisoles.

Comparative Analysis of Purity Assessment Techniques

The three primary analytical techniques for the purity assessment of semi-volatile organic compounds like 1-Bromo-2,4-dichloro-5-methoxybenzene are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on polarity, with UV or other detection methods.Provides detailed structural information and quantitative analysis based on nuclear spin properties.
Strengths High sensitivity, excellent for volatile and semi-volatile compounds, provides molecular weight and fragmentation data for identification.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for isomeric separation.Provides unambiguous structure elucidation and can be used for absolute quantification (qNMR).
Limitations Not suitable for non-volatile or thermally labile compounds. Isomer differentiation can be challenging based on mass spectra alone.Lower resolution for some volatile compounds compared to GC. Requires chromophores for UV detection.Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals.
Impurity Detection Excellent for volatile organic impurities, starting materials, and byproducts with different mass-to-charge ratios.Ideal for separating positional isomers and non-volatile impurities.Can identify and quantify a wide range of impurities, provided they have unique NMR signals.

Experimental Protocols

The following protocols are designed for the analysis of 1-Bromo-2,4-dichloro-5-methoxybenzene and can be adapted for other similar halogenated anisoles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify 1-Bromo-2,4-dichloro-5-methoxybenzene and its volatile impurities.

Instrumentation: A standard GC-MS system.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as ethyl acetate or hexane.

  • Perform serial dilutions to prepare working standards and samples at appropriate concentrations (e.g., 1-100 µg/mL).

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for method development.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Data Analysis: Purity is typically assessed by area percent, assuming a similar response factor for closely related isomers. Identification of the main peak and impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Sample Sample Solution GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data System (Chromatogram & Spectra) MS->Data

Caption: A simplified workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify 1-Bromo-2,4-dichloro-5-methoxybenzene and its non-volatile impurities, particularly positional isomers.

Instrumentation: An HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol.

  • Dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For challenging isomer separations, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer alternative selectivity.[1]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 60% A, hold for 2 minutes.

    • Increase to 95% A over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 60% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm or based on the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak tracking with a diode array detector (DAD) can help in identifying and resolving co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of 1-Bromo-2,4-dichloro-5-methoxybenzene and to identify and quantify any impurities with distinct NMR signals.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For quantitative NMR (qNMR), accurately weigh both the sample and a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the NMR tube and dissolve in a known volume of deuterated solvent.

NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling patterns, and integration of the signals will confirm the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to elucidate the structures of unknown impurities.

Data Analysis: In the ¹H NMR spectrum of 1-Bromo-2,4-dichloro-5-methoxybenzene, one would expect to see two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet for the methoxy group protons. The presence of additional signals would indicate impurities. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.

Conclusion

While the direct procurement of an analytical standard for 1-Bromo-2,4-dichloro-3-methoxybenzene may be challenging, a robust analytical characterization is achievable. By utilizing a commercially available, structurally similar isomer such as 1-Bromo-2,4-dichloro-5-methoxybenzene, and employing a multi-technique approach combining GC-MS, HPLC, and NMR, researchers can confidently assess the purity and confirm the identity of their synthesized material. The choice of analytical technique will depend on the specific requirements of the analysis, with GC-MS being ideal for volatile impurities, HPLC for isomeric separation, and NMR for definitive structural confirmation and quantification.

References

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available at: [Link] (Accessed: January 26, 2026).

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A Senior Application Scientist's Guide to the Characterization of 1-Bromo-2,4-dichloro-3-methoxybenzene Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities in starting materials and intermediates is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product. 1-Bromo-2,4-dichloro-3-methoxybenzene is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through the synthetic sequence, potentially leading to the formation of undesired and potentially harmful related substances in the final API.

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of potential impurities in 1-Bromo-2,4-dichloro-3-methoxybenzene. We will explore the likely synthetic pathways, predict the formation of process-related impurities, and offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for their detection, identification, and quantification.

The Synthetic Landscape and Predicted Impurities

A definitive, publicly available synthesis for 1-Bromo-2,4-dichloro-3-methoxybenzene is not readily found in the literature. However, based on established principles of organic chemistry for halogenated aromatic compounds, two primary synthetic routes are most probable:

  • Electrophilic Bromination of 1,3-dichloro-2-methoxybenzene: This is a common method for introducing a bromine atom onto an activated aromatic ring.[1][2] The methoxy group is an ortho-, para-director, but the existing chloro substituents will also influence the regioselectivity of the bromination.

  • Sandmeyer Reaction of 2,4-dichloro-3-methoxyaniline: This versatile reaction allows for the introduction of a bromine atom via a diazonium salt intermediate.[3][4][5]

Both pathways can lead to a range of process-related impurities. Understanding the potential side reactions is the first step in developing a robust analytical control strategy.

Diagram 1: Plausible Synthetic Pathways and Potential Impurities

cluster_0 Route 1: Electrophilic Bromination cluster_impurities_1 Potential Impurities cluster_1 Route 2: Sandmeyer Reaction cluster_impurities_2 Potential Impurities 1,3-dichloro-2-methoxybenzene 1,3-dichloro-2-methoxybenzene Target_1 1-Bromo-2,4-dichloro-3-methoxybenzene 1,3-dichloro-2-methoxybenzene->Target_1 Bromination Br2_FeBr3 Br2, Lewis Acid (e.g., FeBr3) Impurity_A Regioisomers (e.g., 2-Bromo-1,3-dichloro-4-methoxybenzene) Target_1->Impurity_A Impurity_B Dibrominated species Target_1->Impurity_B Impurity_C Unreacted Starting Material Target_1->Impurity_C 2,4-dichloro-3-methoxyaniline 2,4-dichloro-3-methoxyaniline Target_2 1-Bromo-2,4-dichloro-3-methoxybenzene 2,4-dichloro-3-methoxyaniline->Target_2 Sandmeyer Reaction NaNO2_HBr 1. NaNO2, HBr 2. CuBr Impurity_D Unreacted Starting Material Target_2->Impurity_D Impurity_E Phenolic byproduct (Hydroxy-derivative) Target_2->Impurity_E Impurity_F Azo-coupling byproducts Target_2->Impurity_F

Caption: Plausible synthetic routes to 1-Bromo-2,4-dichloro-3-methoxybenzene and their associated potential impurities.

Table 1: Predicted Process-Related Impurities

Impurity NameStructureOrigin
Unreacted Starting Materials
1,3-dichloro-2-methoxybenzeneC7H6Cl2OIncomplete bromination (Route 1)
2,4-dichloro-3-methoxyanilineC7H7Cl2NOIncomplete Sandmeyer reaction (Route 2)
Regioisomeric Impurities
e.g., 2-Bromo-1,3-dichloro-4-methoxybenzeneC7H5BrCl2ONon-selective bromination (Route 1)
Over-reaction Byproducts
Dibromo-dichloro-methoxybenzene isomersC7H4Br2Cl2OOver-bromination (Route 1)
Side-reaction Byproducts
2,4-dichloro-3-methoxyphenolC7H6Cl2O2Hydrolysis of diazonium salt (Route 2)
Azo-coupling productsComplex structuresDimerization of diazonium salt (Route 2)

The control of regioisomeric impurities is particularly challenging due to their similar physicochemical properties to the desired product, making their separation and independent characterization critical.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the nature of the impurities and the required level of sensitivity and structural information. For 1-Bromo-2,4-dichloro-3-methoxybenzene, a multi-pronged approach utilizing GC-MS, HPLC, and NMR is recommended for comprehensive impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of halogenated aromatics.

Expertise & Experience: The key to a successful GC-MS analysis lies in achieving chromatographic separation of the impurities from the main component and from each other. The mass spectrometer then provides crucial information for identification based on the molecular ion and fragmentation patterns. The presence of bromine and chlorine atoms results in characteristic isotopic patterns that are invaluable for confirming the elemental composition of an impurity.[6][7][8]

Trustworthiness: A robust GC-MS method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as per ICH guidelines.[9] The use of an internal standard is crucial for accurate quantification.

Table 2: Representative GC-MS Data for Halogenated Aromatics

CompoundRetention Time (min)Key m/z Fragments (relative intensity)Isotopic Pattern
1-Bromo-2,4-dichloro-3-methoxybenzene~15.2254/256/258 (M+), 239/241/243 ([M-CH3]+)Characteristic BrCl2 pattern
1,3-dichloro-2-methoxybenzene~12.8176/178/180 (M+), 161/163/165 ([M-CH3]+)Characteristic Cl2 pattern
Dibromo-dichloro-methoxybenzene>16.0332/334/336/338 (M+)Characteristic Br2Cl2 pattern

Note: Retention times and relative intensities are illustrative and will vary depending on the specific GC conditions.

Diagram 2: GC-MS Analytical Workflow

Sample Sample GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Spectra) Detector->Data_System

Caption: A typical workflow for the analysis of impurities by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for less volatile or thermally labile compounds.[10] For halogenated aromatics, reversed-phase HPLC with UV detection is a common and effective approach.

Expertise & Experience: Method development in HPLC focuses on selecting the appropriate stationary phase (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition to achieve the desired separation. The choice of a phenyl-based column can offer alternative selectivity for aromatic compounds through π-π interactions. A diode array detector (DAD) is highly recommended as it provides UV spectra of the eluting peaks, which can aid in peak identification and purity assessment.

Trustworthiness: A validated HPLC method provides reliable quantitative data. Method validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[9]

Table 3: Representative HPLC Data for Halogenated Aromatics

CompoundRetention Time (min)UV λmax (nm)
1-Bromo-2,4-dichloro-3-methoxybenzene~18.5~285
2,4-dichloro-3-methoxyaniline~10.2~295
2,4-dichloro-3-methoxyphenol~14.1~288

Note: Retention times are illustrative and will vary depending on the specific HPLC conditions.

Diagram 3: HPLC Analytical Workflow

Sample Sample Injector Injector Sample->Injector HPLC_Pump HPLC Pump (Mobile Phase Delivery) HPLC_Pump->Injector HPLC_Column HPLC Column (Separation) Injector->HPLC_Column Detector UV/DAD Detector HPLC_Column->Detector Data_System Data System (Chromatogram) Detector->Data_System Isolated_Impurity Isolated_Impurity 1D_NMR 1D NMR (¹H, ¹³C) Isolated_Impurity->1D_NMR Initial Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity Information Structure_Proposal Propose Structure 2D_NMR->Structure_Proposal Assemble Fragments Confirmation Confirm with MS and other data Structure_Proposal->Confirmation

Caption: Logical workflow for the structural elucidation of an unknown impurity using NMR spectroscopy.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized and validated for your specific application.

Protocol 1: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-400.

  • Data Acquisition: Full scan mode.

Protocol 2: HPLC-DAD Analysis
  • Instrumentation: HPLC system with a diode array detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 285 nm, with DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

Protocol 3: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR: COSY, HSQC, and HMBC experiments for structural elucidation of isolated impurities.

Regulatory Considerations and Impurity Thresholds

Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. [11][12]According to ICH Q3A(R2), impurities should be reported, identified, and qualified based on specific thresholds. [11]For drug substances, the identification threshold is typically 0.10% or a daily intake of 1.0 mg, whichever is lower. The United States Pharmacopeia (USP) General Chapter <1086> also provides guidance on impurities. [6][13][14][15]

Conclusion

A comprehensive characterization of impurities in 1-Bromo-2,4-dichloro-3-methoxybenzene is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A combination of orthogonal analytical techniques, including GC-MS for volatile impurities and screening, HPLC for quantification of known and unknown impurities, and NMR for definitive structural elucidation of isolated impurities, provides a robust and reliable approach. By understanding the potential synthetic pathways and the types of impurities that may arise, and by implementing validated, sensitive, and specific analytical methods, researchers and drug development professionals can confidently assess the purity of this important intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Organic Syntheses, Coll. Vol. 1, p.121 (1941); Vol. 2, p.22 (1922). [Link]

  • Google Patents. (1982). Process for producing 1-bromo-3,5-dichlorobenzene. US4347390A.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc19 , 135–184 (2022). [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (1978). Preparation of 1-bromo-3, 4-dichlorobenzene. JPS5334733A.
  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • Google Patents. (1982). Process for the preparation of 1-bromo-3,5-dichlorobenzene. EP0046859A1.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research, 15(4), 234-241. [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (2008). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. [Link]

  • US Pharmacopeia. (2014). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Googleapis.com. (1980). United States Patent (19). [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Scribd. (2025). 1086 Impurities in Drug Substances and Drug Products | PDF. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • US Pharmacopeia. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • US Pharmacopeia. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and complex chemical entities. 1-Bromo-2,4-dichloro-3-methoxybenzene, a halogenated aromatic compound, is one such molecule that requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. Adherence to proper disposal protocols is not merely a regulatory compliance issue; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Bromo-2,4-dichloro-3-methoxybenzene. The procedures outlined are designed to be self-validating, ensuring that each step logically reinforces a state of safety and control, thereby protecting personnel and the environment.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the prerequisite for safe handling and disposal. While specific toxicological data for 1-Bromo-2,4-dichloro-3-methoxybenzene is not extensively published, a reliable hazard assessment can be constructed by examining structurally analogous halogenated benzene derivatives. The consistent classification of these related compounds underscores the need for caution.

The primary hazards associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[1][2][3] As a halogenated organic compound, it is also subject to stringent environmental disposal regulations due to its potential for persistence and aquatic toxicity.[4][5]

Hazard Classification Description Source (Analogous Compounds)
Skin Irritation (H315) Causes skin irritation upon contact.[1][4]Thermo Fisher Scientific[1]
Serious Eye Irritation (H319) Causes serious, potentially damaging, eye irritation.[1][2]Thermo Fisher Scientific[2]
Respiratory Irritation (H335) May cause irritation to the respiratory tract if inhaled.[1][2][3]Fisher Scientific[3]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]Thermo Fisher Scientific[4]
Hazardous Waste Classified as hazardous waste requiring specialized disposal.[2][6]Fisher Scientific[6]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable to prevent exposure during routine handling, spill cleanup, and waste consolidation.[7] The causality is clear: creating physical barriers is the most direct method to mitigate the risks of irritation and potential systemic effects from absorption.

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a heightened risk of splashing, such as transferring large volumes or cleaning up spills, a face shield must be worn over the goggles.[8][9]

  • Hand Protection : Use chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves is a recommended practice. For tasks involving direct or prolonged contact, heavy-duty neoprene or butyl rubber gloves should be used.[9] Gloves must be changed immediately if they become contaminated.[9]

  • Body Protection : A long-sleeved, fully-fastened, chemical-resistant laboratory coat is required to protect against skin contact.[1][9]

  • Respiratory Protection : Under normal operating conditions within a certified chemical fume hood, respiratory protection is typically not required.[1][4] However, it may be necessary for responding to large spills or in situations with inadequate ventilation, in accordance with your institution's safety protocols.[8]

Waste Segregation and Containment Protocol

The single most critical step in the proper disposal of 1-Bromo-2,4-dichloro-3-methoxybenzene is its correct classification and segregation as halogenated organic waste . Co-mingling this waste with non-halogenated solvents is a costly and dangerous compliance violation. The disposal process for halogenated waste is significantly different and more expensive due to the need for high-temperature incineration to prevent the formation of toxic dioxins and furans.[10]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container : Obtain a dedicated, properly vetted hazardous waste container intended specifically for halogenated organic waste . This container must be made of a material compatible with the chemical and be in good condition with a secure, vapor-tight lid.[11][12]

  • Initial Labeling : Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organics ".[10][11] The full chemical name, "1-Bromo-2,4-dichloro-3-methoxybenzene," must also be listed as a primary constituent.

  • Accumulation :

    • Always conduct waste transfers within a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times, except when actively adding waste.[10][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Use a funnel for liquid transfers to prevent spills.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Final Labeling : Once the container is full, ensure the label is complete with all constituent chemicals and their approximate percentages, and the date of accumulation.

Spill Management and Decontamination

Accidents can happen, and a pre-defined spill response plan is essential for maintaining safety.

Procedure for Small-Scale Spills (within a fume hood):

  • Alert & Isolate : Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Contain & Absorb : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[3][4][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbent material and the spilled chemical into a suitable container. This waste must be treated as halogenated hazardous waste and disposed of accordingly.

  • Decontaminate : Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[7] All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.

  • Report : Follow your institution's internal reporting procedures for all chemical spills.

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[11]

Final Disposal Pathway: A Validated Workflow

The ultimate destination for 1-Bromo-2,4-dichloro-3-methoxybenzene waste is a licensed hazardous waste disposal facility.[1][2][3] Your role as a researcher is to ensure the waste is properly accumulated, segregated, and labeled for collection by your institution's EHS office or a certified contractor. The following workflow diagram illustrates the decision-making process.

DisposalWorkflow start Waste Generated (e.g., reaction quench, purification fractions) select_container Select Dedicated 'Halogenated Organic Waste' Container start->select_container spill Spill Occurs start->spill label_container Label Container: 'Hazardous Waste', 'Halogenated', and list all chemical constituents select_container->label_container add_waste Add Waste in Fume Hood Keep container closed when not in use label_container->add_waste is_full Container Full? add_waste->is_full add_waste->spill is_full->add_waste No seal_label Seal Container & Finalize Label (add date, percentages) is_full->seal_label Yes storage Store in Designated Satellite Accumulation Area (SAA) seal_label->storage request_pickup Request Pickup by EHS or Certified Waste Vendor storage->request_pickup spill_protocol Execute Spill Protocol: Contain, Absorb, Collect, Decontaminate spill->spill_protocol spill_waste Containerize Spill Debris as Halogenated Waste spill_protocol->spill_waste spill_waste->storage

Caption: Disposal workflow for 1-Bromo-2,4-dichloro-3-methoxybenzene.

This systematic approach ensures that from the moment waste is generated to the point it leaves your custody, it is handled in a manner that is safe, compliant, and environmentally responsible. Never dispose of this chemical down the drain or in regular trash.[10][12]

By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety and build deep trust in our collective ability to manage the risks inherent in chemical research.

References

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

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A Researcher's Guide to the Safe Handling of 1-Bromo-2,4-dichloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 1-Bromo-2,4-dichloro-3-methoxybenzene, a substituted aromatic compound, presents a unique set of handling requirements that demand our full attention to safety and procedural accuracy. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for its proficient handling, from initial risk assessment to final disposal. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment and Core Safety Principles

Before handling 1-Bromo-2,4-dichloro-3-methoxybenzene, a thorough risk assessment is paramount. While specific toxicological data for this compound is not extensively documented, the safety profile can be inferred from structurally similar halogenated aromatic compounds. The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2]

Given these potential hazards, a proactive and cautious approach is essential. Always assume that any new or poorly characterized compound is hazardous and minimize exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-Bromo-2,4-dichloro-3-methoxybenzene. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves. Consider double-gloving for extended operations.Halogenated aromatic compounds can be absorbed through the skin. Nitrile and butyl rubber offer good resistance to a broad range of chemicals.[4][5][6]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes that can cause serious eye irritation.[5][7][8]
Body Protection A long-sleeved laboratory coat.Prevents skin contact and protects personal clothing from contamination.[5][8]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[5][7]
Respiratory Protection Not typically required for small-scale use in a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[9][10]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the safe handling of 1-Bromo-2,4-dichloro-3-methoxybenzene in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Preparation and Handling
  • Work Area Preparation: All handling of 1-Bromo-2,4-dichloro-3-methoxybenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][11] The work area should be clean and free of clutter.[7] Ensure that an eyewash station and safety shower are readily accessible.[2][12]

  • Personal Protective Equipment (PPE) Donning: Before handling the chemical, don all required PPE as outlined in the table above.

  • Chemical Handling:

    • Carefully inspect the container for any damage before opening.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical, avoiding direct contact.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated gloves.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[11]

  • Alert: Notify your supervisor and any other personnel in the area.

  • Contain: For small spills within a fume hood, use an absorbent, non-combustible material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[12]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1-Bromo-2,4-dichloro-3-methoxybenzene and any contaminated materials is a critical aspect of responsible chemical management.

  • Waste Segregation: Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.[5] Do not mix with non-halogenated waste.

  • Container Management: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][13] Never dispose of this chemical down the drain.[5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of 1-Bromo-2,4-dichloro-3-methoxybenzene.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Fume Hood SelectPPE->PrepWorkArea HandleChemical Handle Chemical PrepWorkArea->HandleChemical PostHandling Post-Handling Procedures HandleChemical->PostHandling Spill Spill Occurs HandleChemical->Spill SegregateWaste Segregate Halogenated Waste PostHandling->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose SpillResponse Execute Spill Response Protocol Spill->SpillResponse

Caption: Workflow for the safe handling of 1-Bromo-2,4-dichloro-3-methoxybenzene.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. PubChem. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

  • YouTube. (2024, June 7). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.